2'-Ethyl Simvastatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXWSYMXRPCCCZ-INTXDZFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Ethyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Ethyl Simvastatin, a promising analog of the widely-used cholesterol-lowering drug, Simvastatin. This document details the synthetic pathways, experimental protocols, and analytical techniques required for the successful production and verification of this compound. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz (DOT language) for enhanced clarity.
Introduction
Simvastatin, a semi-synthetic derivative of lovastatin, is a potent inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway[1][2]. Modifications to the 8-acyl side chain of statins have been a key area of research to explore structure-activity relationships and develop analogs with potentially improved pharmacological profiles. This compound, which features an ethyl group instead of a methyl group at the 2'-position of the butyryloxy side chain, represents one such modification. This guide outlines the chemical synthesis and detailed characterization of this specific analog.
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of Simvastatin from lovastatin, primarily involving the alkylation of the α-carbon on the C-8 ester side chain. The most common approach involves the hydrolysis of lovastatin to monacolin J, followed by a series of protection, acylation, and deprotection steps. An alternative "direct alkylation" route, which avoids the complete removal of the side chain, is also described in various patents for similar analogs[3][4]. This guide will focus on a plausible synthetic route adapted from established methods for Simvastatin synthesis.
The overall synthetic strategy involves the following key transformations:
-
Ring Opening and Amide Formation: Conversion of the lactone in a lovastatin-derived intermediate to an amide to facilitate subsequent reactions.
-
Protection of Hydroxyl Groups: Silylation of the free hydroxyl groups to prevent unwanted side reactions during the alkylation step.
-
α-Ethylation: Introduction of the ethyl group at the 2'-position of the side chain using a strong base and an ethylating agent.
-
Deprotection: Removal of the silyl protecting groups.
-
Relactonization: Reformation of the lactone ring to yield the final this compound product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of Simvastatin and its analogs[3][4][5].
Step 1: Preparation of Monacolin J from Lovastatin
-
Lovastatin is hydrolyzed using a base such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and a suitable organic solvent like methanol or tetrahydrofuran (THF).
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is acidified to precipitate monacolin J, which is then filtered, washed, and dried.
Step 2: Protection of Hydroxyl Groups and Acylation
-
Monacolin J is dissolved in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
A silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base like imidazole or triethylamine to protect the hydroxyl groups.
-
The protected monacolin J is then acylated at the C8 position with 2-ethylbutyryl chloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Step 3: α-Ethylation of the Side Chain
-
The protected and acylated intermediate is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium pyrrolidide is added dropwise to generate the enolate.
-
An ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), is then added to the reaction mixture.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. Progress is monitored by TLC or HPLC.
Step 4: Deprotection and Relactonization
-
The silyl protecting groups are removed by treating the reaction mixture with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with an acid like hydrofluoric acid (HF) in acetonitrile.
-
The resulting dihydroxy acid is then heated in a non-polar solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to induce relactonization, yielding this compound.
-
The final product is purified using column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound from Lovastatin.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of the synthesis.
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used[6][7][8].
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M NaH₂PO₄, pH adjusted to 4.5) in a ratio of approximately 65:35 (v/v) can be employed[6][9].
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common[6][9].
-
Detection: UV detection at 238 nm is standard for Simvastatin and its analogs[6][9].
-
Expected Outcome: this compound is expected to have a slightly longer retention time than Simvastatin due to its increased lipophilicity. The purity should be ≥98% for use in further studies.
Table 1: HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.025 M NaH₂PO₄ (65:35, v/v), pH 4.5 |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
Expected ¹H NMR Data: The ¹H NMR spectrum is expected to be similar to that of Simvastatin, with the key difference being the signals for the 2'-ethyl group. This would include a triplet for the terminal methyl group and a quartet for the methylene group of the ethyl substituent, replacing the doublet and multiplet of the 2'-methyl group in Simvastatin.
-
Expected ¹³C NMR Data: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the 2'-ethyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2'-Ethyl Side Chain
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -CH₂- (ethyl) | ~1.5-1.7 (quartet) | ~25-30 |
| -CH₃ (ethyl) | ~0.8-1.0 (triplet) | ~10-15 |
| Quaternary C | - | ~45-50 |
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method.
-
Analysis Mode: Positive ion mode is typically used.
-
Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₂₆H₄₀O₅), which has a calculated molecular weight of 432.59 g/mol . A sodium adduct [M+Na]⁺ may also be observed.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 433.29 |
| [M+Na]⁺ | 455.27 |
Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the hydroxyl group (~3550 cm⁻¹), C-H stretching of aliphatic groups (~2870-2970 cm⁻¹), and the ester and lactone carbonyl groups (~1700-1740 cm⁻¹)[10][11].
Characterization Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 4. US5393893A - Process for producing simvastatin and analogs thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
HMG-CoA Reductase Inhibition by 2'-Ethyl Simvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol biosynthesis. The focus is on Simvastatin and its derivative, 2'-Ethyl Simvastatin. While this compound is structurally analogous to Simvastatin and presumed to act as an HMG-CoA reductase inhibitor, a thorough review of scientific literature and patent databases reveals a lack of publicly available quantitative data on its inhibitory potency. This guide, therefore, presents detailed information on the established inhibitor Simvastatin as a benchmark. It includes a summary of its inhibitory constants (IC50 and Ki), in-depth experimental protocols for assessing HMG-CoA reductase inhibition, and visualizations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in drug discovery and development focused on lipid-lowering agents.
Introduction to HMG-CoA Reductase
HMG-CoA reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, the metabolic cascade responsible for the endogenous production of cholesterol and other essential isoprenoids.[1] The enzyme catalyzes the conversion of HMG-CoA to mevalonate.[1] Given its pivotal role in cholesterol homeostasis, HMGR is a key therapeutic target for managing hypercholesterolemia and reducing the risk of cardiovascular disease.
Statins, a class of drugs that includes Simvastatin, are competitive inhibitors of HMG-CoA reductase.[1] They mimic the structure of the natural substrate, HMG-CoA, and bind to the active site of the enzyme, thereby blocking the production of mevalonate and subsequently, cholesterol.[1]
This compound: An Overview
This compound is a derivative of Simvastatin, featuring an ethyl group at the 2'-position of the ester side chain. Theoretically, like Simvastatin, it is expected to function as a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which then inhibits HMG-CoA reductase. However, there is a notable absence of published experimental data to quantify the inhibitory activity of this compound. Commercial suppliers list it as a Mevinolin analog with presumed HMG-CoA reductase inhibition, but do not provide any empirical evidence such as IC50 or Ki values.[2]
Quantitative Data on HMG-CoA Reductase Inhibition
Due to the lack of available data for this compound, this section provides the quantitative inhibitory data for Simvastatin as a reference.
| Compound | Inhibitor Type | Parameter | Value | Assay Conditions |
| Simvastatin | Competitive | Ki | 0.1-0.2 nM | Cell-free assay[3] |
| Simvastatin | Competitive | IC50 | 66 nM | Not specified[4] |
| Simvastatin (acid form) | Competitive | IC50 | 1.3 nM | Inhibition of cholesterol synthesis in rat liver hepatocytes (4h) |
| Simvastatin (acid form) | Competitive | IC50 | 13.3 nM | Inhibition of cholesterol synthesis in rat H4II E cells (liver) |
| Simvastatin (acid form) | Competitive | IC50 | 15.6 nM | Inhibition of cholesterol synthesis in human Hep G2 cells (liver) |
| Simvastatin (acid form) | Competitive | IC50 | 27 nM | Inhibition of cholesterol synthesis in rat L6 cells |
| Simvastatin (acid form) | Competitive | IC50 | 40 nM | In vitro inhibition of cholesterol biosynthesis in HepG2 cells |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and Statin Inhibition
The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the critical role of HMG-CoA reductase and the mechanism of its inhibition by statins.
Caption: The Mevalonate Pathway and Statin Inhibition.
Experimental Workflow: In Vitro HMG-CoA Reductase Inhibition Assay
This diagram outlines the typical workflow for determining the inhibitory potential of a compound against HMG-CoA reductase in a cell-free system.
References
The Obscure Derivative: A Technical Guide to the Discovery and Origin of 2'-Ethyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and origin of 2'-Ethyl Simvastatin, a lesser-known derivative of the blockbuster cholesterol-lowering drug, Simvastatin. While not a clinically utilized therapeutic agent itself, this compound is recognized as a process-related impurity in the synthesis of Simvastatin. Understanding its formation is crucial for the quality control and optimization of Simvastatin manufacturing. This document provides a comprehensive overview of the synthetic pathways leading to Simvastatin and the likely origin of its 2'-ethyl analog, alongside theoretical physicochemical properties and relevant biological pathway information.
The Genesis of a Blockbuster: The Discovery of Simvastatin
The story of this compound is intrinsically linked to the development of Simvastatin. The journey began with the discovery of the first statins, a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] In the late 1970s, scientists at Merck, inspired by the discovery of mevastatin from the fungus Penicillium citrinum, isolated lovastatin from Aspergillus terreus.[2]
Simvastatin (originally designated MK-733) was developed by Merck scientists as a more potent, semi-synthetic derivative of lovastatin.[3] It is structurally different from lovastatin in the side chain, possessing a 2,2-dimethylbutyrate group instead of a 2-methylbutyrate group.[2] This modification enhances its HMG-CoA reductase inhibitory activity. The first synthesis of simvastatin was patented by Merck in 1980, and it was approved for medical use in 1992.[3]
The Synthetic Pathway to Simvastatin and the Emergence of this compound
The commercial production of Simvastatin is primarily achieved through the semi-synthesis from lovastatin, which is produced by fermentation of Aspergillus terreus.[4] There are two main synthetic routes: the direct alkylation route and the re-esterification route.[3] The origin of this compound as an impurity is most likely associated with the alkylation steps in these processes.
Proposed Origin of this compound
The formation of this compound likely occurs during the introduction of the dimethylbutyryl side chain. In one of the common synthetic routes, the 2-methylbutyryloxy side chain of lovastatin is hydrolyzed to yield monacolin J. The hydroxyl group is then re-acylated with a derivative of 2,2-dimethylbutyric acid.
If the acylating agent is not pure and contains isomeric or related impurities, such as 2-ethyl-2-methylbutyryl chloride or other ethyl-containing analogs, the corresponding impurities will be formed in the final product. For instance, the use of an acyl donor with an ethyl group at the 2' position would lead to the formation of this compound. The presence of such impurities in the starting materials for the acylation step is a plausible explanation for the origin of this compound.
Another possibility is a side reaction during a methylation step intended to convert the 2-methylbutyryl group of lovastatin directly to the 2,2-dimethylbutyryl group of simvastatin. While the primary reaction is methylation, ethylation could occur if the methylating agent is contaminated with an ethylating agent, or if the reaction conditions promote unexpected C-C bond formation.
The following diagram illustrates a simplified workflow for the synthesis of Simvastatin from Lovastatin, highlighting the step where the this compound impurity could be introduced.
Physicochemical and Pharmacological Profile
There is a scarcity of publicly available experimental data for this compound. Most information is theoretical and based on its relationship to Simvastatin. The compound is commercially available from some chemical suppliers as a reference standard for impurity analysis.[5]
It is important to note that there is conflicting information regarding the molecular formula and weight of the compound identified by CAS number 79902-42-4, which is often attributed to this compound. Some sources suggest a molecular formula of C23H34O5, while a structure with an ethyl group added to the 2' position of simvastatin would have a formula of C27H42O5.[6] The data presented below is based on the theoretical structure of a C27 molecule.
Data Presentation
| Property | Simvastatin | This compound (Theoretical) | Reference(s) |
| Molecular Formula | C25H38O5 | C27H42O5 | [6] |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol | [6] |
| Physical Appearance | White to off-white crystalline powder | Likely similar to simvastatin | [6] |
| Solubility | Practically insoluble in water; freely soluble in chloroform, methanol, and ethanol | Predicted lower water solubility, higher lipophilicity | [6] |
| Log P | ~4.7 | Predicted higher due to ethyl addition | [6] |
| Melting Point | 135-138°C | Potentially altered by ethyl substitution | [6] |
| Primary Mechanism of Action | HMG-CoA Reductase Inhibitor (as active hydroxy acid) | Presumed HMG-CoA Reductase Inhibitor | [1][6] |
Experimental Protocols
As there are no specific published experimental studies on the discovery or detailed characterization of this compound, a representative experimental protocol for a key step in Simvastatin synthesis where this impurity might arise is provided below. This protocol is a generalized representation based on common synthetic methods described in the literature.[4][7]
Protocol: Acylation of Monacolin J to Synthesize Simvastatin
-
Preparation of Monacolin J: Lovastatin is hydrolyzed using a suitable base (e.g., lithium hydroxide) in an aqueous or alcoholic solvent system. The reaction mixture is then neutralized, and the resulting Monacolin J is isolated and purified.
-
Protection of Hydroxyl Groups (if necessary): Depending on the synthetic route, the hydroxyl groups on the Monacolin J molecule, particularly the 4'-hydroxyl on the pyranone ring, may be protected using a suitable protecting group (e.g., a silyl ether).
-
Acylation: The protected or unprotected Monacolin J is dissolved in an aprotic solvent (e.g., pyridine, dichloromethane). 2,2-dimethylbutyryl chloride (the acylating agent) is added dropwise at a controlled temperature (e.g., 0-5°C). The reaction is stirred for several hours until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., using a fluoride source for silyl ethers).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude Simvastatin is then purified by crystallization or chromatography to remove unreacted starting materials and impurities, including any this compound that may have formed.
Signaling Pathways
Simvastatin, and presumably this compound, exert their primary effect by inhibiting the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[1] The inhibition of this step leads to a reduction in endogenous cholesterol production.
Beyond its effects on cholesterol, Simvastatin is known to have pleiotropic effects, including anti-inflammatory and antioxidant properties. These effects are mediated through various signaling pathways. While not explicitly studied for this compound, it is plausible that it would share some of these secondary mechanisms of action.
Conclusion
The discovery and origin of this compound are not documented as a targeted endeavor but rather as an outcome of the chemical synthesis of Simvastatin. It is best understood as a process-related impurity, the formation of which is dependent on the purity of the reagents and the specific conditions of the synthesis. For drug development professionals, the presence of such impurities underscores the critical importance of rigorous analytical method development and validation to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient. While this compound itself has not been developed as a therapeutic agent, its study is valuable for the continuous improvement of Simvastatin manufacturing processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 4. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [artis-standards.com]
- 6. This compound (79902-42-4) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
2'-Ethyl Simvastatin: A Technical Overview of a Simvastatin Analog
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
2'-Ethyl Simvastatin (CAS No. 79902-42-4) is identified as an analog of Simvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide synthesizes the currently available, though limited, information on this compound and provides a comparative context with its parent compound, Simvastatin. Due to a notable scarcity of published experimental data for this compound, this document leverages the extensive research on Simvastatin to infer potential characteristics and methodologies relevant to the study of this analog. This guide aims to provide a foundational understanding for researchers interested in the further investigation of this compound.
Introduction
Simvastatin is a semi-synthetic derivative of lovastatin, a natural product of Aspergillus terreus, and functions as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its efficacy in reducing low-density lipoprotein (LDL) cholesterol has established it as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. Analogs of Simvastatin, such as this compound, are of interest for their potential to exhibit modified pharmacokinetic profiles, potency, or pleiotropic effects. This document focuses on the available technical information for this compound.
Physicochemical Properties
| Property | Simvastatin | This compound (Theoretical) |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |
| CAS Number | 79902-63-9 | 79902-42-4 |
| Appearance | White to off-white crystalline powder | Likely similar to Simvastatin |
| Solubility | Practically insoluble in water | Predicted to have lower water solubility |
| LogP | ~4.7 | Predicted to be higher than Simvastatin |
Synthesis
Specific, detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, the synthesis of Simvastatin analogs typically involves the modification of the side chain attached to the hexahydronaphthalene ring system. The synthesis of Simvastatin itself is well-documented and generally proceeds via the semi-synthesis from lovastatin. One common approach involves the hydrolysis of the 2-methylbutyrate side chain of lovastatin to yield monacolin J, followed by selective protection and subsequent acylation with a desired side chain, in this case, a 2,2-dimethylbutyrate group. A similar strategy could theoretically be employed for the synthesis of this compound, utilizing a 2-ethyl-2-methylbutyryl chloride or a similar acylating agent.
A generalized synthetic scheme for Simvastatin is presented below.
A simplified workflow for the semi-synthesis of Simvastatin from Lovastatin.
Biological Activity and Mechanism of Action
HMG-CoA Reductase Inhibition
While this compound is presumed to be an HMG-CoA reductase inhibitor, quantitative data such as IC50 or Ki values are not available in the literature. For comparative purposes, Simvastatin is a potent inhibitor of HMG-CoA reductase. In its active, hydrolyzed β-hydroxy acid form, it acts as a competitive inhibitor of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis cascade.
The general mechanism of action for statins is illustrated in the following diagram.
The inhibitory action of statins on the cholesterol biosynthesis pathway.
In Vitro and In Vivo Studies
No specific in vitro or in vivo studies investigating the efficacy or safety of this compound have been identified. For Simvastatin, numerous studies have demonstrated its lipid-lowering effects in various cell lines and animal models, ultimately confirmed in extensive human clinical trials.
Pharmacokinetics
The pharmacokinetic profile of this compound remains uncharacterized. The table below summarizes the typical pharmacokinetic parameters for Simvastatin in humans for comparative reference.
| Parameter | Simvastatin (40 mg single dose) | This compound |
| Tmax (h) | ~1.3 - 2.4 | Not Available |
| Cmax (ng/mL) | ~4.9 (for the active β-hydroxyacid metabolite)[1] | Not Available |
| AUC (ng·h/mL) | ~25.2 (for the active β-hydroxyacid metabolite)[1] | Not Available |
| Half-life (h) | ~1.9 (for the active β-hydroxyacid metabolite)[2] | Not Available |
| Metabolism | Extensive first-pass metabolism, primarily by CYP3A4.[3] | Not Available |
| Excretion | Primarily in feces (~60%) and to a lesser extent in urine (~13%).[3][4] | Not Available |
Experimental Protocols
Due to the absence of published research, detailed experimental protocols for the synthesis and evaluation of this compound cannot be provided. However, researchers can refer to established methodologies for Simvastatin as a starting point.
General Protocol for HMG-CoA Reductase Activity Assay
A standard in vitro assay to determine the inhibitory activity of a compound against HMG-CoA reductase typically involves:
-
Enzyme Source: Recombinant human HMG-CoA reductase.
-
Substrate: HMG-CoA.
-
Cofactor: NADPH.
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
-
Procedure: The enzyme is incubated with varying concentrations of the test compound (e.g., this compound) before the addition of the substrate and cofactor. The reaction rate is monitored spectrophotometrically.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
A generalized workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion and Future Directions
This compound remains a poorly characterized analog of Simvastatin. While its structural similarity suggests a potential role as an HMG-CoA reductase inhibitor, a comprehensive understanding of its biological activity, pharmacokinetic profile, and potential therapeutic utility is contingent upon future research. Key areas for investigation include:
-
Development and publication of a robust synthetic route.
-
In vitro characterization of its inhibitory potency against HMG-CoA reductase.
-
Cell-based assays to assess its effects on cholesterol biosynthesis and cellular viability.
-
In vivo studies in animal models to determine its efficacy, safety, and pharmacokinetic properties.
The information provided in this guide serves as a foundational resource and a call to the scientific community to further explore the potential of this compound.
References
An In-Depth Technical Guide to the In Silico Modeling of 2'-Ethyl Simvastatin Binding to HMG-CoA Reductase
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical framework for the computational investigation of 2'-Ethyl Simvastatin, a derivative of the widely-prescribed cholesterol-lowering drug Simvastatin, and its interaction with its molecular target, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). Given the limited publicly available data on this compound, this guide establishes a robust in silico workflow using Simvastatin as a primary case study. The methodologies detailed herein are directly applicable to the study of this compound and other novel statin derivatives.
Introduction: HMG-CoA Reductase and the Rationale for In Silico Modeling
Simvastatin is a semi-synthetic derivative of lovastatin, a natural product of the fungus Aspergillus terreus.[1][2] It functions as a prodrug that, once hydrolyzed in vivo to its active β-hydroxyacid form, acts as a potent competitive inhibitor of HMG-CoA reductase.[3] This enzyme is the rate-limiting step in the mevalonate pathway, the metabolic cascade responsible for cholesterol biosynthesis.[4][5] By inhibiting this enzyme, statins effectively lower plasma concentrations of total cholesterol and low-density lipoprotein cholesterol (LDL-C).[1][5]
The development of statin derivatives, such as the hypothetical this compound, aims to improve efficacy, modify pharmacokinetic properties, or explore novel pleiotropic effects.[6] In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful, cost-effective, and rapid approach to predict and analyze the binding affinity and interaction mechanisms of such novel derivatives with their protein target before undertaking extensive experimental synthesis and testing.[7][8]
The Mevalonate Signaling Pathway
The inhibition of HMG-CoA reductase by statins has a cascading effect on the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids are vital for diverse cellular functions, including protein prenylation, which is crucial for the activity of small GTPases like Ras and Rho.[9][10] Understanding this pathway is fundamental to comprehending the full spectrum of statin effects.
Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA Reductase.
In Silico Modeling Workflow
Caption: A generalized workflow for the in silico analysis of a protein-ligand interaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. The following protocols outline the standard procedures for molecular docking and molecular dynamics simulations applicable to the this compound-HMGCR complex.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11]
-
Protein Preparation:
-
Acquisition: Download the crystal structure of human HMG-CoA reductase from the Protein Data Bank (PDB; e.g., PDB ID: 1HW8).[11]
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using molecular visualization software (e.g., UCSF Chimera, PyMOL).
-
Protonation and Charge Assignment: Add polar hydrogens and assign partial atomic charges using a force field (e.g., AMBER, CHARMM). Tools like AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger) can be used.[12][13]
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
Structure Generation: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL, SDF).
-
Energy Minimization: Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
File Format Conversion: Convert the prepared ligand structure to the required format (e.g., PDBQT).
-
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the active site of HMG-CoA reductase. The active site can be identified from the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Docking Execution:
-
Results Analysis:
-
Scoring: Rank the generated poses based on their docking scores (e.g., binding affinity in kcal/mol). Lower scores typically indicate more favorable binding.[11]
-
Clustering: Cluster the poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding conformations.
-
Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the active site residues of HMG-CoA reductase.[3]
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[16]
-
System Setup:
-
Complex Preparation: Use the best-ranked docked pose of the this compound-HMGCR complex as the starting structure.
-
Force Field Selection: Choose an appropriate all-atom force field for the protein (e.g., CHARMM36, AMBER) and generate ligand topology and parameter files, which can be done using servers like CGenFF.[16][17]
-
Solvation: Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).[16]
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm for a sufficient number of steps (e.g., 50,000 steps).[16]
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) for a short duration (e.g., 100-200 ps). Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
Switch to a constant pressure (NPT ensemble) to adjust the system density while maintaining the target temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1-2 ns). The position restraints on the protein-ligand complex are gradually released during this phase.
-
-
Production Run:
-
Run the simulation without restraints for the desired length of time (e.g., 50-100 ns or longer) to sample the conformational space of the complex.[16] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms to assess the overall stability of the complex during the simulation.
-
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.
-
Compactness: Analyze the Radius of Gyration (Rg) to assess the compactness of the protein over time.
-
Interaction Persistence: Monitor the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
-
Quantitative Data Presentation
The following tables summarize known quantitative data for Simvastatin and other statins, providing a benchmark for evaluating the predicted binding of this compound.
Table 1: Binding Affinities and Docking Scores of Various Statins with HMG-CoA Reductase
| Statin | Type | Ki (nM) | IC50 (nM) | Docking Score (kcal/mol) | Reference(s) |
| Simvastatin | Type I | ~1.2 | 66 | -9.1 to -11.5 | [3][18][19] |
| Pravastatin | Type I | 250 | - | - | [18] |
| Fluvastatin | Type II | 40 | ~28 | -7.161 | [11][18] |
| Atorvastatin | Type II | 14 | 8 | -8.2 to -10.9 | [20] |
| Rosuvastatin | Type II | 5 | ~10 | -5.688 | [11][18] |
| Cerivastatin | Type II | 2 | - | -5.705 | [11][18] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are experimentally determined and can vary based on assay conditions. Docking scores are software-dependent.
Table 2: Key Interacting Residues in the HMG-CoA Reductase Active Site
| Residue | Interaction Type | Statin(s) Involved | Reference(s) |
| Arg590 | Hydrogen Bond, Ionic | All Statins | [3][5][11] |
| Ser684 | Hydrogen Bond | All Statins | [3][5] |
| Asp690 | Hydrogen Bond | All Statins | [3][5] |
| Lys691 | Hydrogen Bond, Ionic | All Statins | [3][5] |
| Lys692 | Hydrogen Bond, Ionic | All Statins | [3] |
| Glu559 | Hydrogen Bond | All Statins | [3] |
| Asp767 | Hydrogen Bond | All Statins | [3] |
| Leu562 | van der Waals | Simvastatin | [3] |
| Val683 | van der Waals | Simvastatin | [3] |
| Leu853 | van der Waals | Simvastatin | [3] |
| Ala856 | van der Waals | Simvastatin | [3] |
| Leu857 | van der Waals | Simvastatin | [3] |
Hypothetical Binding of this compound
Based on the structure of Simvastatin, the addition of an ethyl group at the 2' position of the side chain is expected to enhance its hydrophobicity.[6] This modification could influence its interaction with the hydrophobic pocket of the HMG-CoA reductase active site. The core interactions involving the dihydroxyheptanoic acid moiety, which mimics the natural substrate, are expected to be conserved.
Caption: Key hypothetical interactions between this compound and HMG-CoA reductase.
The ethyl group is predicted to occupy a hydrophobic pocket, potentially increasing van der Waals contacts and enhancing binding affinity compared to Simvastatin. However, this could also introduce steric hindrance, which might negatively impact binding. The net effect on binding affinity would need to be quantified through the docking scores and free energy calculations described in the protocols above.
Conclusion
This technical guide outlines a comprehensive in silico strategy for characterizing the binding of this compound to HMG-CoA reductase. By leveraging established protocols for molecular docking and molecular dynamics simulations, researchers can predict binding modes, estimate binding affinities, and analyze the stability of the protein-ligand complex. The comparative data provided for existing statins serves as a crucial benchmark for these predictions. This computational approach enables the efficient screening and optimization of novel statin derivatives, accelerating the drug discovery process and providing a deeper molecular understanding of their mechanism of action.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Simvastatin - Proteopedia, life in 3D [proteopedia.org]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. DSpace [helda.helsinki.fi]
- 6. This compound (79902-42-4) for sale [vulcanchem.com]
- 7. Computational prediction of the molecular mechanism of statin group of drugs against SARS-CoV-2 pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. pure.bond.edu.au [pure.bond.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking - An easy protocol [protocols.io]
- 16. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 2'-Ethyl Simvastatin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 2'-Ethyl Simvastatin, a derivative of the widely used cholesterol-lowering drug, simvastatin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established knowledge of simvastatin's physicochemical properties and analytical methodologies to present a predictive profile and a robust framework for its experimental characterization.
Physicochemical Properties: A Comparative Overview
The introduction of an ethyl group at the 2'-position of the butanoate side chain in simvastatin is expected to increase its lipophilicity. This structural modification will likely influence its solubility and, potentially, its stability. The following table summarizes the known properties of simvastatin and the theoretical properties of this compound.
Table 1: Comparative Physicochemical Properties
| Property | Simvastatin | This compound (Theoretical) | Reference |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ | [1] |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol | [1] |
| Physical Appearance | White to off-white crystalline powder | Likely similar to simvastatin | [1] |
| Water Solubility | Practically insoluble (0.03 mg/L) | Predicted to be lower than simvastatin | [1][2][3] |
| Solubility in Organic Solvents | Freely soluble in chloroform, methanol, and ethanol; Soluble in DMSO and DMF | Expected to have good solubility in organic solvents | [1][4] |
| Log P (Partition Coefficient) | ~4.7 | Predicted to be higher than simvastatin | [1] |
| Melting Point | 135-138°C | Potentially altered by the ethyl substitution | [1] |
Solubility Profile: Predictions and Experimental Protocol
The solubility of a drug substance is a critical determinant of its bioavailability. Given the predicted increase in lipophilicity, this compound is expected to exhibit poor aqueous solubility.
Table 2: Solubility Data of Simvastatin in Various Media (for Comparative Analysis)
| Solvent/Medium | Solubility of Simvastatin | Temperature | Reference |
| Water | 3.0 x 10⁻² mg/L | Not specified | [3] |
| Chloroform | 610 mg/mL | Not specified | [3] |
| DMSO | 540 mg/mL | Not specified | [3] |
| Ethanol | ~20 mg/mL | Not specified | [4] |
| Methanol | Freely soluble | Not specified | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not specified | [4] |
| Sesame Oil | 15 mg/mL | 25°C | [6] |
| Tween 80 | 11 mg/mL | 25°C | [6] |
| Distilled Water | 1.45 µg/mL | Not specified | [7] |
| 0.1 N HCl (pH 1.2) | Exhibits pH-dependent solubility | Not specified | [7] |
| Phosphate Buffer (pH 7.0) | Exhibits pH-dependent solubility | Not specified | [7] |
| Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 5.0) | 16.4 µg/mL | Not specified | [7] |
| Fed-State Simulated Intestinal Fluid (FeSSIF, pH 6.5) | 29.90 µg/mL | Not specified | [7] |
Proposed Experimental Protocol for Solubility Determination
A robust method for determining the solubility of this compound would involve the following steps:
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions: An excess amount of this compound powder will be added to a series of vials containing different solvents of interest (e.g., water, phosphate buffers at various pH values, organic solvents, and biorelevant media).
-
Equilibration: The vials will be sealed and agitated in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Sample Collection and Preparation: Aliquots will be withdrawn from each vial and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid. The filtrates will then be appropriately diluted for analysis.
-
Quantification by HPLC-UV: The concentration of this compound in the diluted filtrates will be determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.01M KH₂PO₄ phosphate buffer at pH 5.5) in a suitable ratio (e.g., 80:20 v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection Wavelength: Based on the UV spectrum of this compound (simvastatin's λmax is around 238 nm).[4][8]
-
Quantification: A calibration curve will be generated using standard solutions of this compound of known concentrations.
-
Stability Profile: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Simvastatin is known to be susceptible to hydrolysis, particularly in alkaline conditions.[9][10]
Table 3: Stability of Simvastatin under Forced Degradation Conditions (for Comparative Analysis)
| Stress Condition | Details | Observation for Simvastatin | Reference |
| Acid Hydrolysis | 1 N HCl at 100°C for 4 hours | Degradation observed, but less sensitive than to alkaline hydrolysis | [9] |
| Alkaline Hydrolysis | 1 N NaOH at 100°C for 4 hours | Complete degradation | [9] |
| Oxidative Degradation | 30% H₂O₂ at 100°C for 4 hours | Degradation observed | [9] |
| Thermal Degradation | Dry heat at 105°C for 4 hours | Stable | [8][9] |
| Photolytic Degradation | UV exposure (254 nm) for 4 hours | Stable | [8][9] |
Proposed Experimental Protocol for Forced Degradation Studies
The stability of this compound can be evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Methodology: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in suitable solvents.
-
Stress Conditions:
-
Acidic: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified period.
-
Alkaline: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Expose the solid drug powder to dry heat (e.g., 80°C) for a defined duration.
-
Photolytic: Expose the solid drug powder or its solution to UV and visible light.
-
-
Neutralization/Quenching: After exposure, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (similar to the one described for solubility) to separate the parent drug from any degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent drug peak using a photodiode array (PDA) detector. Calculate the mass balance to account for all the material.
Conclusion
While specific experimental data for this compound is not yet widely published, a comprehensive understanding of its parent compound, simvastatin, allows for a robust predictive assessment of its solubility and stability. The increased lipophilicity conferred by the ethyl group suggests that this compound will likely have lower aqueous solubility than simvastatin, potentially requiring enabling formulation strategies to ensure adequate bioavailability. Its stability profile is anticipated to be similar to that of simvastatin, with a notable susceptibility to hydrolysis under alkaline conditions. The experimental protocols detailed in this guide provide a clear and scientifically sound pathway for the comprehensive characterization of this compound, which is a critical step in its development as a potential therapeutic agent.
References
- 1. This compound (79902-42-4) for sale [vulcanchem.com]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. jocpr.com [jocpr.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2'-Ethyl Simvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 2'-Ethyl Simvastatin, a derivative of the widely used cholesterol-lowering drug, Simvastatin. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected spectroscopic characteristics based on the well-documented analysis of Simvastatin. It also provides comprehensive experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to this class of compounds.
Introduction to this compound
This compound is an analog of Simvastatin, featuring an ethyl group at the 2'-position of the butanoate side chain. Simvastatin itself is a prodrug that, after hydrolysis of its lactone ring, inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] The introduction of an ethyl group is anticipated to modify the compound's lipophilicity and potentially its pharmacokinetic and pharmacodynamic properties.
Based on the structure of Simvastatin (C₂₅H₃₈O₅, MW: 418.57 g/mol ), the molecular formula of this compound is predicted to be C₂₇H₄₂O₅ with a theoretical molecular weight of approximately 446.62 g/mol .[1] Spectroscopic analysis is essential for the structural confirmation and purity assessment of this modified compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.
Predicted Mass Spectrometry Data
For this compound, the following mass-to-charge ratios (m/z) are anticipated in an electrospray ionization (ESI) mass spectrum under positive ionization mode.
| Ion | Predicted m/z for this compound | Corresponding Ion for Simvastatin | Reference m/z for Simvastatin |
| [M+H]⁺ | 447.30 | [M+H]⁺ | 419.28 |
| [M+Na]⁺ | 469.28 | [M+Na]⁺ | 441.26 |
| [M+NH₄]⁺ | 464.33 | [M+NH₄]⁺ | 436.31 |
Data for Simvastatin is derived from experimental findings, while data for this compound is theoretical.
The fragmentation pattern in MS/MS analysis would be expected to show a primary loss of the 2,2-dimethylpentanoic acid side chain, analogous to the loss of the 2,2-dimethylbutanoic acid side chain in Simvastatin.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
LC-MS Method:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range (MS): m/z 100-1000
-
Scan Range (MS/MS): m/z 50-500, with collision energy ramped to obtain characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the key expected ¹H and ¹³C NMR chemical shifts for this compound, with comparisons to Simvastatin. The numbering scheme is based on the standard nomenclature for Simvastatin.
¹H NMR (500 MHz, CDCl₃):
| Assignment | Expected δ (ppm) for this compound | Reported δ (ppm) for Simvastatin | Multiplicity |
| H-5' | ~5.40 | 5.38 | m |
| H-1 | ~5.25 | 5.23 | m |
| H-4a' | ~4.60 | 4.58 | m |
| H-2a' | ~4.35 | 4.33 | m |
| H-3', H-5', H-6' | ~2.30-2.80 | 2.28-2.78 | m |
| 2'-CH₂CH₃ | ~1.50 | - | q |
| 2'-CH₃ | ~1.15 | 1.13 | s |
| 2'-CH₂CH₃ | ~0.85 | - | t |
¹³C NMR (125 MHz, CDCl₃):
| Assignment | Expected δ (ppm) for this compound | Reported δ (ppm) for Simvastatin |
| C=O (ester) | ~176.5 | 176.3 |
| C=O (lactone) | ~170.0 | 169.8 |
| C-5' | ~130.0 | 129.8 |
| C-4a' | ~128.5 | 128.3 |
| C-1 | ~76.5 | 76.3 |
| C-4' | ~68.5 | 68.3 |
| C-2' | ~63.0 | 62.8 |
| C-2 (side chain) | ~45.0 | 44.8 |
| 2'-CH₂CH₃ | ~25.0 | - |
| 2'-CH₃ | ~24.5 | 24.3 |
| 2'-CH₂CH₃ | ~8.0 | - |
Note: The addition of the ethyl group is expected to cause minor shifts in the neighboring carbons and protons of the side chain.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs and parameters optimized for the specific instrument and sample concentration. These experiments are crucial for unambiguous assignment of proton and carbon signals.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Mechanism of Action: HMG-CoA Reductase Inhibition
The proposed mechanism of action for this compound is expected to be identical to that of Simvastatin, involving the inhibition of HMG-CoA reductase.
Caption: Inhibition of HMG-CoA reductase by the active form of this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2'-Ethyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Ethyl Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering agent.[1] As a potential impurity or a closely related compound, its detection and quantification are crucial for ensuring the quality and safety of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical determination of this compound, drawing upon established methods for Simvastatin and its related substances. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for this purpose.[2]
It is important to note that while the ethyl ester of Simvastatin has been identified as an impurity in tablets[3], a consistent molecular formula for this compound requires careful consideration. One study reports the molecular formula as C₂₇H₄₄O₆ based on mass spectrometry data[3], while another theoretical source suggests C₂₇H₄₂O₅[4]. This potential discrepancy should be considered during mass spectrometry analysis.
Analytical Methods
The analytical methods detailed below are based on proven techniques for the analysis of Simvastatin and its impurities.[5] Optimization and validation of these methods are recommended for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely available technique for the quantification of statins and their related compounds.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm particle size) is recommended for good separation.[5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is typically effective. For example, a mobile phase consisting of acetonitrile and 0.025 M NaH₂PO₄ (65:35 v/v) can be used.[5] Alternatively, a gradient elution with a mobile phase of Solution A (phosphate buffer pH 3 and Acetonitrile, 50:50, v/v) and Solution B (pure Acetonitrile) can provide enhanced separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[5]
-
Detection Wavelength: Simvastatin and its analogues typically exhibit strong UV absorbance at approximately 238 nm.[5]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent such as methanol or acetonitrile to prepare a stock solution. Further dilute to obtain a series of calibration standards.
-
Sample Solution (e.g., from tablets): Grind tablets to a fine powder. Extract a known weight of the powder with a suitable solvent (e.g., methanol).[6] Filter the extract through a 0.45 µm filter before injection.
-
-
Injection Volume: 10 µL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak based on its retention time compared to the standard. Quantify using a calibration curve.
Quantitative Data Summary (Based on structurally similar compounds):
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 25.6 µg/mL | [7] |
| Limit of Detection (LOD) | 0.002 - 0.005 % | |
| Limit of Quantification (LOQ) | 0.005 - 0.015 % |
Note: These values are for impurities of Simvastatin and should be determined specifically for this compound during method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace levels of this compound, especially in complex matrices like plasma.[8][9]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., Kromasil C18, 50 mm x 2 mm i.d., 5 µm) is suitable for rapid analysis.[8]
-
Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid to enhance ionization. A common mobile phase is acetonitrile:water (75:25, v/v).[9]
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for statins.[10]
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. Based on the reported molecular formula C₂₇H₄₄O₆, the protonated molecule [M+H]⁺ would be approximately m/z 465.3. Fragmentation of this precursor ion would yield specific product ions for monitoring.
-
-
Sample Preparation (for plasma):
-
Liquid-Liquid Extraction (LLE): This is a common technique for extracting statins from plasma.[8][9]
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Lovastatin).[9]
-
Add an extraction solvent (e.g., ethyl acetate and hexane, 90:10 v/v).[9]
-
Vortex to mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
-
Injection Volume: 5-10 µL.
-
Analysis: Inject the prepared samples and standards. Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary (Based on Simvastatin analysis in plasma):
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 50 ng/mL | [9] |
| Limit of Quantification (LOQ) | 50 pg/mL | [8] |
| Intra-day Precision (%RSD) | < 14% | [9] |
| Inter-day Precision (%RSD) | < 10% | [9] |
| Accuracy | 98.7 - 102.3% | [8] |
Note: These values are for Simvastatin and its active metabolite and should be established for this compound through method validation.
Visualizations
Diagrams of Experimental Workflows
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound from plasma.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (79902-42-4) for sale [vulcanchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Simvastatin in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 2'-Ethyl Simvastatin from Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation of simvastatin from its process-related impurity, 2'-Ethyl Simvastatin (also known as Simvastatin EP Impurity I). The described method is crucial for the quality control of simvastatin in bulk drug manufacturing and formulation development, ensuring the purity and safety of the final drug product. This document provides a comprehensive protocol, system suitability parameters, and data presentation guidelines.
Introduction
Simvastatin is a widely prescribed lipid-lowering agent that works by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. During the synthesis of simvastatin, various impurities can be generated. One such critical impurity is this compound, which is structurally similar to the active pharmaceutical ingredient (API). Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for impurities in pharmaceutical substances.[1] Therefore, a reliable and validated analytical method is essential to detect and quantify these impurities. The current USP HPLC method for related substances of simvastatin has been found to be insufficient for the proper separation of some critical process impurities. This application note presents a stability-indicating gradient RP-HPLC method adapted from established principles to ensure the effective separation of this compound from the main simvastatin peak.
Chemical Structures
| Compound | Structure |
| Simvastatin |
|
| This compound | (Image not available, structure is simvastatin with a 2-methylpropanoate side chain instead of the 2,2-dimethylbutanoate side chain) |
Experimental Protocol
This protocol is based on a gradient reverse-phase liquid chromatographic method, which has been shown to be effective in separating a wide range of simvastatin impurities.
Chromatographic Conditions
| Parameter | Specification |
| Column | ZORBAX SB C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 59 | |
| 60 | |
| 65 | |
| Flow Rate | 1.0 mL/min (from 0 to 25 min and 60 to 65 min), 2.0 mL/min (from 26 to 59 min) |
| Column Temperature | 25°C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile : 10 mM Potassium Dihydrogen Orthophosphate buffer pH 4.0 (60:40, v/v) |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase A: Mix the 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio. Filter and degas.
-
Mobile Phase B: Use HPLC grade Acetonitrile. Filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Simvastatin reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the simvastatin sample in the diluent to obtain a desired concentration.
-
Spiked Sample Solution: Prepare a sample solution and spike it with a known amount of this compound reference standard to confirm the retention time and resolution.
Data Presentation
The following table summarizes the expected retention times for simvastatin and its key impurities based on published data. The retention time for this compound is estimated based on its structural similarity to other impurities.
| Compound | Expected Retention Time (min) |
| Diol Lactone | ~3.9 |
| Hydroxy Acid | ~10.4 |
| Lovastatin | ~13.1 |
| Simvastatin | ~16.0 |
| Methyl Ester of Simvastatin | ~16.9 |
| This compound (Impurity I) | ~20-22 (Estimated) |
| Acetate Ester of Simvastatin | ~23.3 |
| Methoxy Impurity of Simvastatin | ~24.1 |
| Anhydro Simvastatin | ~24.6 |
System Suitability:
| Parameter | Acceptance Criteria |
| Resolution (Simvastatin and nearest eluting impurity) | ≥ 2.0 |
| Tailing Factor (Simvastatin peak) | ≤ 1.5 |
| Theoretical Plates (Simvastatin peak) | ≥ 3000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Method Validation Considerations
For use in a regulated environment, this method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC separation of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the separation of this compound from simvastatin. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are critical for the quality assessment of simvastatin in a pharmaceutical setting. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in routine quality control.
References
Application Note: Quantitative Analysis of 2'-Ethyl Simvastatin in Human Plasma using LC-MS/MS
Introduction
2'-Ethyl Simvastatin is a derivative of Simvastatin, a widely prescribed drug for lowering cholesterol and triglycerides. The quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is adapted from established methods for Simvastatin analysis and provides a comprehensive workflow from sample preparation to data acquisition.[1][2][3][4] This method is intended for research and drug development professionals.
Principle of the Method
This method employs a simple and rapid protein precipitation procedure for the extraction of this compound and an internal standard (IS), Lovastatin, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under isocratic conditions. The analytes are detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Lovastatin (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Experimental Protocols
Standard and Sample Preparation
1.1. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Lovastatin in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Lovastatin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
1.2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations over the desired range (e.g., 0.1 - 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
1.3. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Lovastatin internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
2.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate with 0.1% formic acid in water (70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
2.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Predicted)
The following MRM transitions are predicted for this compound based on its molecular weight of approximately 446.6 g/mol and the known fragmentation patterns of Simvastatin.[1] These transitions should be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 447.6 | 303.2 | 200 | 25 |
| Lovastatin (IS) | 405.3 | 285.2 | 200 | 22 |
Data Presentation
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical validation data for similar assays.[2][3][4][5]
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Medium | 10 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
| Lovastatin (IS) | > 85 | 90 - 110 |
Visualizations
Caption: Sample preparation workflow for this compound.
Caption: LC-MS/MS analysis workflow.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The method is based on established analytical techniques for similar compounds and is expected to be sensitive, specific, and robust. It is crucial to perform a full method validation to ensure its suitability for the intended application. This methodology will be a valuable tool for researchers and scientists in the field of drug development and clinical research.
References
- 1. This compound (79902-42-4) for sale [vulcanchem.com]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 2'-Ethyl Simvastatin in vitro HMG-CoA Reductase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro inhibitory activity of 2'-Ethyl Simvastatin against the HMG-CoA reductase (HMGR) enzyme. The provided methodology is based on established spectrophotometric assays that monitor the consumption of NADPH.
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[1][2] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, leading to reduced cholesterol production.[3][4] Simvastatin is a widely used statin that, after in vivo hydrolysis to its active β-hydroxy acid form, potently inhibits HMGR.[5] this compound is a derivative of Simvastatin, and its potential as an HMG-CoA reductase inhibitor can be evaluated using the in vitro assay described below. This assay is crucial for the primary screening and characterization of novel statin derivatives in drug discovery and development.
The assay principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.[6] The presence of an inhibitor, such as this compound, will slow down this reaction, leading to a reduced rate of NADPH consumption.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is determined by performing the assay with a range of inhibitor concentrations and analyzing the resulting dose-response curve. For comparison, the IC50 of the parent compound, Simvastatin acid, should be determined in parallel.
Table 1: Inhibitory Activity of this compound and Simvastatin Acid against HMG-CoA Reductase
| Compound | IC50 (nM) | Hill Slope |
| This compound | To be determined | To be determined |
| Simvastatin Acid (Control) | To be determined | To be determined |
Note: The IC50 values for statins typically fall within the nanomolar range.[3]
Experimental Protocols
Materials and Reagents
-
HMG-CoA Reductase (catalytic domain), human, recombinant (e.g., Sigma-Aldrich, Cat. No. H8789)
-
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) (e.g., Sigma-Aldrich, Cat. No. S7447)
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH) (e.g., Sigma-Aldrich, Cat. No. N6505)
-
This compound (synthesis required, or custom synthesis)
-
Simvastatin acid (as a positive control)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA.
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
96-well, UV-transparent, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, adjust the pH to 7.4, and then add DTT to a final concentration of 10 mM and EDTA to a final concentration of 1 mM. Store at 4°C.
-
HMG-CoA Reductase: Reconstitute the lyophilized enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the enzyme stock to the working concentration (e.g., 10 µg/mL) in cold Assay Buffer.
-
HMG-CoA: Prepare a 10 mM stock solution in ultrapure water. Aliquot and store at -20°C.
-
NADPH: Prepare a 10 mM stock solution in Assay Buffer. Aliquot and store at -20°C, protected from light.
-
This compound and Simvastatin Acid: Prepare 10 mM stock solutions in DMSO. From these stocks, prepare a series of dilutions in DMSO to be used for the dose-response curve (e.g., from 10 mM to 100 nM).
Assay Procedure
The following procedure is for a single concentration point and should be adapted for a full dose-response experiment. All reactions should be performed in triplicate.
-
Prepare the Reaction Plate:
-
Blank (No Enzyme) Wells: Add 10 µL of Assay Buffer.
-
Negative Control (No Inhibitor) Wells: Add 5 µL of Assay Buffer and 5 µL of DMSO.
-
Inhibitor Wells: Add 5 µL of the appropriate dilution of this compound or Simvastatin Acid in DMSO and 5 µL of Assay Buffer.
-
Positive Control (known inhibitor) Wells: Add 5 µL of a known HMG-CoA reductase inhibitor (e.g., Pravastatin) at a concentration known to cause significant inhibition and 5 µL of Assay Buffer.[6]
-
-
Add HMG-CoA Reductase: To all wells except the Blank wells, add 45 µL of the diluted HMG-CoA reductase solution (working concentration). The final volume in each well is now 50 µL.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C.
-
Initiate the Reaction: Prepare a substrate mix containing NADPH and HMG-CoA in Assay Buffer. The final concentration in the 100 µL reaction volume should be 200 µM for NADPH and 20 µM for HMG-CoA. Add 50 µL of this substrate mix to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Average the rates of the Negative Control wells (V_control).
-
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: Mechanism of HMG-CoA Reductase inhibition by this compound.
Caption: Workflow for the in vitro HMG-CoA Reductase inhibition assay.
References
Application Note: A Protocol for the Isolation of 2'-Ethyl Simvastatin from Process Impurities using Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin is a widely prescribed lipid-lowering medication derived from a fermentation product of Aspergillus terreus.[1][2] During its semi-synthetic production, various impurities can be generated.[3] One such process-related impurity is 2'-Ethyl Simvastatin, a structural analogue of Simvastatin. The isolation and characterization of such impurities are critical for drug safety, efficacy, and regulatory compliance. This application note provides a detailed protocol for the isolation of this compound from a mixture of Simvastatin and other related impurities using preparative High-Performance Liquid Chromatography (HPLC). The methodology is adapted from established analytical-scale HPLC methods for Simvastatin impurity profiling.[4][5][6]
Chemical Structures
-
Simvastatin: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-oxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate.[1]
-
This compound: A derivative of Simvastatin with an ethyl group at the 2' position, giving it a molecular formula of C₂₇H₄₂O₅ and a theoretical molecular weight of approximately 446.62 g/mol .[7] The addition of the ethyl group increases the compound's hydrophobicity compared to Simvastatin.[7]
Experimental Protocol: Preparative HPLC Isolation
This protocol outlines the steps for the isolation of this compound from a crude mixture containing Simvastatin and other process-related impurities.
1. Materials and Reagents
-
Crude Simvastatin mixture containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 0.22 µm filtered)
-
Orthophosphoric acid (85%, analytical grade)
-
Reference standards for Simvastatin and its potential impurities (e.g., Lovastatin, anhydro Simvastatin)
2. Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector with a large volume loop
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer (optional)
3. Sample Preparation
-
Accurately weigh approximately 1 gram of the crude Simvastatin mixture.
-
Dissolve the sample in a minimal amount of the initial mobile phase (e.g., Acetonitrile/Water mixture). The concentration should be as high as possible without causing precipitation.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
4. Preparative HPLC Method
The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude mixture.
| Parameter | Condition |
| Column | C18 reverse-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 5-10 mL (depending on sample concentration and column capacity) |
5. Fraction Collection
-
Perform a preliminary run with a small injection volume to determine the retention times of Simvastatin and this compound. Due to its increased hydrophobicity, this compound is expected to have a longer retention time than Simvastatin.
-
Set the fraction collector to collect eluent based on time windows corresponding to the elution of the target peak (this compound).
-
Inject the prepared sample and begin the preparative HPLC run.
-
Collect the fractions containing the isolated this compound.
6. Post-Isolation Processing
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.
-
Dry the final product under vacuum.
7. Purity Analysis
Analyze the purity of the isolated this compound using an analytical HPLC method. The conditions can be adapted from the preparative method to a smaller scale column with a lower flow rate.
Data Presentation
Table 1: Hypothetical Chromatographic Data and Purity Analysis
| Compound | Retention Time (min) - Preparative | Purity of Isolated Fraction (%) | Recovery (%) |
| Simvastatin | 25.8 | - | - |
| This compound | 32.5 | >98.5 | ~85 |
| Other Impurity 1 | 18.2 | - | - |
| Other Impurity 2 | 29.1 | - | - |
Table 2: Physicochemical Properties of Simvastatin and this compound
| Property | Simvastatin | This compound (Theoretical)[7] |
| Molecular Formula | C₂₅H₃₈O₅[8] | C₂₇H₄₂O₅ |
| Molecular Weight | 418.57 g/mol [7] | ~446.62 g/mol |
| Solubility | Practically insoluble in water; freely soluble in chloroform, methanol, and ethanol.[7] | Predicted lower water solubility, higher lipophilicity. |
| Log P | ~4.7 | Predicted higher due to ethyl addition. |
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Structural relationship between Simvastatin and this compound.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 4. The rapid detection and identification of the impurities of simvastatin using high resolution sub 2 microm particle LC coupled to hybrid quadrupole time of flight MS operating with alternating high-low collision energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (79902-42-4) for sale [vulcanchem.com]
- 8. Simvastatin [webbook.nist.gov]
Application Notes and Protocols for the Investigation of 2'-Ethyl Simvastatin in Hyperlipidemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Statins are a class of drugs that effectively lower cholesterol levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Simvastatin is a widely prescribed semi-synthetic statin derived from the fermentation of Aspergillus terreus.[3]
2'-Ethyl Simvastatin is a novel synthetic derivative of simvastatin. While specific preclinical data for this compound is not yet available in published literature, its structural similarity to simvastatin suggests it will act as a competitive inhibitor of HMG-CoA reductase.[4] The addition of an ethyl group at the 2' position is predicted to increase its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.[4]
These application notes provide a comprehensive framework for researchers to investigate the efficacy of this compound in established preclinical models of hyperlipidemia. The protocols and expected outcomes are based on extensive research on simvastatin and other statins.
Proposed Mechanism of Action
Like its parent compound, this compound is expected to be a prodrug that is hydrolyzed in vivo from its inactive lactone form to the active β-hydroxy acid form.[4] This active metabolite will then act as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of this enzyme, it blocks the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[1][5] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-cholesterol from the circulation.[2][5]
Cholesterol Biosynthesis Pathway and Statin Inhibition
Physicochemical Properties
The introduction of a 2'-ethyl group is expected to alter the physicochemical properties of simvastatin, primarily by increasing its molecular weight and lipophilicity.
| Property | Simvastatin | This compound (Predicted)[4] |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |
| Appearance | White to off-white crystalline powder | Likely similar to simvastatin |
| Solubility | Practically insoluble in water | Predicted lower water solubility |
| Log P | ~4.7 | Predicted to be higher |
Experimental Protocols
The following are detailed protocols for inducing hyperlipidemia in common rodent models and for evaluating the therapeutic efficacy of this compound.
Protocol 1: High-Fat Diet-Induced Hyperlipidemia in C57BL/6 Mice
This model is widely used as it mimics many features of diet-induced obesity and hyperlipidemia in humans.[6]
1. Animals and Acclimation:
-
Male C57BL/6 mice, 6-8 weeks old, are a suitable choice.[7]
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[7]
-
Allow a one-week acclimation period with free access to standard chow and water.[7]
2. Induction of Hyperlipidemia:
-
Divide mice into a control group and a high-fat diet (HFD) group.
-
Feed the control group a standard chow diet (e.g., 10% kcal from fat).
-
Feed the HFD group a diet with 45-60% of calories derived from fat for 8-16 weeks.[7][8] A common HFD composition includes a high percentage of lard or milk fat, along with cholesterol supplementation.
3. Preparation and Administration of this compound:
-
Based on studies with simvastatin in mice, a starting dose range of 5-25 mg/kg/day can be considered.[9] A dose-response study is recommended.
-
Due to its predicted low water solubility, this compound may need to be formulated in a vehicle such as an aqueous solution of 0.5% methylcellulose or a mixture of polyethylene glycol and Tween 80.[10][11]
-
Administer the compound or vehicle daily via oral gavage for the last 4-6 weeks of the HFD feeding period.[12]
4. Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight (12-16 hours).[7]
-
Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
Harvest liver and other tissues for histological or molecular analysis.
5. Lipid Profile Analysis:
-
Measure plasma levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) using commercially available enzymatic colorimetric assay kits.[13]
-
LDL-C can be calculated using the Friedewald formula if triglyceride levels are below 400 mg/dL: LDL-C = TC - HDL-C - (TG/5).[14]
Protocol 2: High-Fat Diet-Induced Hyperlipidemia in Sprague-Dawley Rats
Sprague-Dawley rats are another common model for studying diet-induced hyperlipidemia.[15][16]
1. Animals and Acclimation:
-
Follow similar housing and acclimation procedures as for mice.
2. Induction of Hyperlipidemia:
-
Feed a high-fat diet for 5-7 weeks. A typical diet may consist of standard chow supplemented with cholesterol, cholic acid, and a fat source like lard or ghee.[13][17]
3. Preparation and Administration of this compound:
-
A typical oral dose for simvastatin in rats is around 20 mg/kg.[18] A dose-finding study for this compound is recommended.
-
Formulate and administer the compound as described for the mouse model.
4. Sample Collection and Analysis:
-
Follow the same procedures for fasting, blood collection, and plasma separation as in the mouse protocol.
5. Lipid Profile Analysis:
-
Analyze the plasma lipid profile (TC, TG, HDL-C, LDL-C) using standard enzymatic assays.[13]
Experimental Workflow
Example Data Presentation
The following tables present hypothetical data based on typical results observed with simvastatin treatment in high-fat diet-induced hyperlipidemia models. These tables are intended to serve as a benchmark for researchers evaluating this compound.
Table 1: Effect of Simvastatin on Plasma Lipid Profile in HFD-Fed C57BL/6 Mice (Example Data)
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Standard Diet + Vehicle | 85 ± 7 | 70 ± 6 | 55 ± 5 | 16 ± 3 |
| High-Fat Diet (HFD) + Vehicle | 210 ± 15 | 150 ± 12 | 40 ± 4 | 140 ± 11 |
| HFD + Simvastatin (10 mg/kg) | 145 ± 12 | 110 ± 9 | 45 ± 4 | 78 ± 8 |
| HFD + Simvastatin (25 mg/kg) | 120 ± 10 | 95 ± 8 | 48 ± 5 | 53 ± 6 |
| *Data are presented as mean ± SEM. p < 0.05 compared to HFD + Vehicle group. |
Table 2: Effect of Simvastatin on Plasma Lipid Profile in HFD-Fed Sprague-Dawley Rats (Example Data)
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Standard Diet + Vehicle | 70 ± 6 | 80 ± 7 | 45 ± 4 | 9 ± 2 |
| High-Fat Diet (HFD) + Vehicle | 180 ± 14 | 190 ± 16 | 30 ± 3 | 112 ± 10 |
| HFD + Simvastatin (20 mg/kg) | 115 ± 9 | 130 ± 11 | 35 ± 3 | 54 ± 6 |
| Data are presented as mean ± SEM. p < 0.05 compared to HFD + Vehicle group. |
Conclusion
While there is currently a lack of specific experimental data on this compound, its structural similarity to simvastatin provides a strong rationale for its investigation as a potential novel hypolipidemic agent. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the efficacy and mechanism of action of this compound in established and relevant preclinical models of hyperlipidemia. Careful dose-response studies and thorough analysis of lipid profiles will be crucial in determining the therapeutic potential of this new chemical entity.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 5. droracle.ai [droracle.ai]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between simvastatin pharmacokinetics and muscle toxicity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Retinal Cholesterol Content Is Reduced in Simvastatin-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annexpublishers.com [annexpublishers.com]
- 16. The Effects of High Fat Diets on Body Weight and Lipid Profile Changes of Sprague-Dawley Rats | Nasution | Buletin Farmatera [jurnal.umsu.ac.id]
- 17. Cholic acid enhanced hypercholesterol parameters in high cholesterol diet fed Sprague-Dawley rats - Physiology and Pharmacology [ppj.phypha.ir]
- 18. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Quantitative Analytical Method for 2'-Ethyl Simvastatin by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 2'-Ethyl Simvastatin, a derivative of Simvastatin.[1] Due to the absence of a standardized analytical method for this specific compound, this protocol has been developed based on established methods for Simvastatin and other statins, and is presented with a comprehensive validation plan according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] This application note provides a complete methodology, including instrumentation, experimental protocols, and hypothetical validation data to guide researchers in implementing a robust and reliable analytical procedure.
Introduction
This compound is a chemical derivative of Simvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[6][7] Structurally, it retains the core hexahydronaphthalene system and the lactone moiety characteristic of Simvastatin, but incorporates an ethyl substituent.[1] This modification is predicted to increase the lipophilicity of the compound, which may influence its pharmacokinetic properties.[1] Like Simvastatin, this compound is expected to function as a prodrug, requiring in-vivo hydrolysis of its lactone ring to the active β-hydroxyacid form.[1][6]
The development of a validated analytical method is a critical step in the research and development of any new pharmaceutical compound. It ensures the accuracy, precision, and reliability of quantitative measurements for quality control, stability studies, and formulation development. This document outlines a proposed RP-HPLC method with UV detection for the quantification of this compound and provides a detailed protocol for its validation.
Proposed Analytical Method: RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the quantitative analysis of this compound due to its wide applicability, high resolution, and sensitivity for the analysis of statins.
Instrumentation and Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. These parameters are based on common methods for Simvastatin and may require optimization for this compound.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and UV/Vis detector |
| Column | Zorbax ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (pH 3.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of formic acid in HPLC-grade water and adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 35:65 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample (e.g., bulk drug, formulation) and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The proposed analytical method will be validated according to ICH Q2(R1) guidelines.[2][3][4] The following validation parameters will be assessed:
Specificity
Specificity will be demonstrated by analyzing a blank (mobile phase), a placebo solution (if applicable), and a solution of this compound. The absence of interfering peaks at the retention time of the analyte will confirm specificity. Additionally, forced degradation studies will be performed by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the method's ability to separate the analyte from its potential degradation products.
Linearity
Linearity will be evaluated by analyzing a series of at least five concentrations of this compound over the proposed range (e.g., 1-50 µg/mL). A calibration curve will be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined.
Accuracy
Accuracy will be determined by the recovery method. A known amount of this compound standard will be spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis will be performed in triplicate for each level, and the percentage recovery will be calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration will be performed on the same day, under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas will be calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay will be performed on two different days by different analysts to assess the ruggedness of the method. The %RSD will be calculated for the combined data.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ will be calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method will be evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm) The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) will be assessed.
Hypothetical Validation Data
The following tables present hypothetical data for the validation of the proposed method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Retention Time (min) | - | ~ 5.8 |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 7500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Parameter | Hypothetical Result |
|---|---|
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | 12345 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 16.0 | 15.9 | 99.4 | 0.9 |
| 100% | 20.0 | 20.1 | 100.5 | 0.7 |
| 120% | 24.0 | 23.8 | 99.2 | 0.8 |
Table 4: Precision (%RSD)
| Precision | % RSD (n=6) | Acceptance Criteria |
|---|---|---|
| Repeatability (Intra-day) | 0.9% | ≤ 2.0% |
| Intermediate (Inter-day) | 1.2% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Hypothetical Result |
|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 6: Robustness
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | %RSD |
|---|---|---|---|---|
| Flow Rate | 0.9 mL/min | 6.4 | 1.1 | 0.9 |
| 1.1 mL/min | 5.3 | 1.1 | 0.8 | |
| Mobile Phase | 63:37 | 6.2 | 1.2 | 1.0 |
| 67:33 | 5.4 | 1.1 | 0.9 | |
| Wavelength | 236 nm | 5.8 | 1.1 | 0.8 |
| | 240 nm | 5.8 | 1.1 | 0.9 |
Visualizations
Caption: Experimental Workflow for RP-HPLC Analysis.
Caption: Workflow for Analytical Method Validation.
Conclusion
This application note presents a comprehensive, albeit theoretical, framework for the development and validation of an RP-HPLC method for the quantitative analysis of this compound. The proposed method is based on established analytical principles for related compounds and is expected to be selective, linear, accurate, precise, and robust. The detailed experimental protocols and hypothetical data provide a clear roadmap for researchers to implement and validate this method in a laboratory setting. Successful validation of this method will be a crucial step in advancing the research and development of this compound.
References
- 1. This compound (79902-42-4) for sale [vulcanchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2'-Ethyl Simvastatin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2'-Ethyl Simvastatin.
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy for achieving a high yield of this compound?
A1: The most effective and high-yield approach for synthesizing this compound is through a one-step, whole-cell biocatalytic process. This method utilizes an E. coli strain overexpressing an acyltransferase enzyme, such as LovD, which can achieve over 99% conversion of monacolin J to the desired product without the need for chemical protection and deprotection steps.[1][2][3] This enzymatic approach is significantly more efficient than traditional multi-step chemical synthesis routes.[4]
Q2: I am not set up for biocatalysis. What are the main chemical synthesis routes for Simvastatin analogs like this compound?
A2: There are two primary chemical synthesis routes starting from Lovastatin:
-
Re-esterification Route: This involves the hydrolysis of Lovastatin to monacolin J, followed by protection of the hydroxyl groups, acylation with a 2'-ethylbutyryl chloride (or a similar acylating agent), and subsequent deprotection. While this route can produce a high-quality product, the multiple steps can lead to a lower overall yield.[4][5]
-
Direct Alkylation Route: This method involves the direct alkylation of a Lovastatin derivative. It has the advantage of fewer synthetic steps, which can lead to a relatively higher yield compared to the re-esterification route.[5]
However, both chemical routes are generally less efficient and generate more waste compared to the biocatalytic process.[6]
Q3: What are the critical factors affecting the yield in the enzymatic synthesis of this compound?
A3: The key factors for a high-yield enzymatic synthesis include:
-
Acyl Donor Purity and Concentration: The purity of the 2'-ethylbutyryl thioester acyl donor is crucial for a specific and high-yield reaction.
-
Enzyme Activity: The expression level and activity of the LovD acyltransferase in the whole-cell biocatalyst are paramount.
-
Substrate Concentration: Optimizing the concentrations of both monacolin J and the acyl donor is necessary to maximize the reaction rate and prevent substrate inhibition.
-
Reaction Conditions: Maintaining optimal temperature, pH, and agitation during the fermentation/bioconversion process is essential for cell health and enzyme function.
Q4: My lactonization step is resulting in a low yield and impurities. How can I troubleshoot this?
A4: Low yields and impurities during lactonization are common issues. Here are some troubleshooting tips:
-
Ensure Complete Hydrolysis: Incomplete hydrolysis of the ester precursor will lead to a mixture of products. Monitor the hydrolysis step closely by HPLC.
-
Optimize Acid Catalyst and Solvent: The choice and concentration of the acid catalyst are critical. Using a milder acid and an appropriate solvent can minimize the formation of degradation byproducts.
-
Water Removal: Lactonization is an equilibrium reaction. Efficient removal of water will drive the reaction towards the lactone product.
-
Temperature Control: Excessive heat can lead to side reactions and degradation. Maintain the recommended reaction temperature.
-
Crystallization Conditions: The final purity and yield are highly dependent on the crystallization process. Experiment with different solvents and cooling rates to optimize crystal formation and purity.
Troubleshooting Guides
Issue 1: Low Conversion Rate in Whole-Cell Biocatalysis
| Potential Cause | Troubleshooting Step |
| Low Enzyme Expression/Activity | 1. Verify the integrity of the expression plasmid. 2. Optimize induction conditions (e.g., inducer concentration, temperature, induction time). 3. Perform a protein expression analysis (e.g., SDS-PAGE) to confirm the presence of the LovD enzyme. |
| Poor Acyl Donor Quality | 1. Confirm the purity of the synthesized 2'-ethylbutyryl thioester using NMR or GC-MS. 2. Synthesize a fresh batch of the acyl donor if purity is questionable. |
| Sub-optimal Reaction Conditions | 1. Monitor and maintain the optimal pH and temperature for the E. coli biocatalyst. 2. Ensure adequate aeration and agitation for optimal cell growth and activity. |
| Substrate Inhibition | 1. Titrate the concentrations of monacolin J and the acyl donor to find the optimal ratio and concentration to avoid enzyme inhibition. |
Issue 2: Incomplete Reaction or Multiple Byproducts in Chemical Synthesis (Re-esterification Route)
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis of Lovastatin | 1. Increase the reaction time or temperature for the hydrolysis step. 2. Ensure the base used for hydrolysis is of high quality and correct concentration. 3. Monitor the reaction progress using TLC or HPLC. |
| Inefficient Protection of Hydroxyl Groups | 1. Use a more robust protecting group if the current one is not stable under the reaction conditions. 2. Ensure anhydrous conditions during the protection step to prevent premature deprotection. |
| Low Acylation Efficiency | 1. Use a freshly prepared or high-purity 2'-ethylbutyryl chloride. 2. Optimize the reaction temperature and time for the acylation step. 3. Consider using a more effective coupling agent. |
| Incomplete Deprotection | 1. Adjust the deprotection reagent concentration or reaction time. 2. Ensure the deprotection conditions are suitable for the specific protecting group used. |
Quantitative Data Summary
| Synthesis Route | Key Steps | Reported Yield/Conversion | Reference |
| Whole-Cell Biocatalysis | Single-step enzymatic conversion of monacolin J | >99% conversion | [1][2][3] |
| Codexis Optimized Biocatalysis | Enzymatic conversion with an evolved LovD enzyme | >97% overall yield | [6] |
| Traditional Chemical Synthesis | Multi-step including protection, acylation, deprotection | <70% overall yield | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Ethylbutyryl-S-methyl-3-mercaptopropionate (Acyl Donor)
This protocol is adapted from the synthesis of a similar acyl donor for Simvastatin.[1]
-
Reaction Setup: To a solution of methyl-3-mercaptopropionate (1.0 eq) and triethylamine (2.0 eq) in diethyl ether at 0°C, slowly add 2'-ethylbutyryl chloride (1.0 eq).
-
Reaction: Stir the solution at 0°C for 2 hours.
-
Workup: Quench the reaction with aqueous NH₄Cl and extract twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent. Purify the residue using silica gel chromatography (e.g., with an ethyl acetate-hexane gradient) to yield the pure 2'-ethylbutyryl-S-methyl-3-mercaptopropionate.
Protocol 2: Whole-Cell Biocatalytic Synthesis of this compound
This protocol is based on the highly efficient synthesis of Simvastatin using an E. coli biocatalyst.[1][2]
-
Biocatalyst Preparation: Grow an E. coli strain engineered to overexpress the LovD acyltransferase in a suitable medium to a desired cell density. Induce protein expression as required.
-
Bioconversion: Concentrate the cell culture and add monacolin J (sodium salt form) and the 2'-ethylbutyryl thioester acyl donor to the fermentation broth.
-
Reaction Monitoring: Maintain the reaction at room temperature with shaking. Monitor the conversion of monacolin J to this compound by HPLC. The reaction is typically complete within 24 hours.
-
Product Isolation:
-
Separate the cells from the broth by centrifugation.
-
Extract the intracellular product from the cell pellet using acetone.
-
Evaporate the acetone and redissolve the product in water.
-
Combine with the product from the supernatant.
-
-
Purification: The product can be further purified by precipitation and recrystallization to achieve high purity (>98%).
Visualizations
Caption: Comparison of biocatalytic and chemical synthesis routes for this compound.
Caption: Troubleshooting workflow for low yield in biocatalytic synthesis.
References
Overcoming 2'-Ethyl Simvastatin solubility issues in assays
Welcome to the technical support center for 2'-Ethyl Simvastatin (Simvastatin). This guide provides detailed solutions, troubleshooting advice, and frequently asked questions to help researchers overcome common challenges, particularly those related to solubility in experimental assays.
Troubleshooting Guide
This section addresses specific problems users may encounter when working with Simvastatin.
Q1: My Simvastatin solution turned cloudy or precipitated when I added it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue caused by the low aqueous solubility of Simvastatin. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the drug can crash out of solution.
Immediate Steps:
-
Do not use the cloudy solution: A precipitate indicates an unknown and inconsistent concentration of the soluble compound, which will lead to unreliable experimental results.
-
Start Over: It is best to discard the precipitated solution and prepare a fresh one using the protocols outlined below.
Root Causes & Solutions:
-
Final Solvent Concentration is Too Low: The most common cause is that the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to keep the Simvastatin dissolved.[1]
-
Solution: Ensure your final DMSO concentration is sufficient. While this is cell-line dependent, many researchers use a final concentration of 0.1% to 0.5% DMSO. You may need to determine the highest tolerable DMSO concentration for your specific assay and use a more dilute stock solution to achieve the desired final drug concentration without precipitation.[1]
-
-
Improper Mixing Technique: Adding the concentrated stock solution directly and quickly into the full volume of aqueous media can cause localized high concentrations that lead to immediate precipitation.
-
pH-Dependent Solubility: Simvastatin's solubility is pH-dependent, showing increased solubility in more basic conditions.[3][4]
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from room temperature to 37°C or from a freezer) can cause components to fall out of solution.
-
Solution: Pre-warm your media and buffers to the final experimental temperature before adding the Simvastatin stock solution.[6] Avoid repeated freeze-thaw cycles of your stock solution.
-
Q2: I'm having trouble dissolving the initial Simvastatin powder in the organic solvent.
A2: Simvastatin is highly soluble in DMSO and ethanol but may require specific conditions to dissolve fully.
Root Causes & Solutions:
-
Moisture in Solvent: DMSO is hygroscopic (readily absorbs moisture from the air). Moisture-contaminated DMSO has a reduced ability to dissolve hydrophobic compounds.[7]
-
Solution: Always use fresh, anhydrous, high-purity DMSO.[7] Store DMSO in small aliquots, protected from moisture.
-
-
Insufficient Sonication or Warming: The powder may not dissolve immediately upon adding the solvent.
-
Solution: After adding the solvent, gently warm the solution (e.g., to 37°C) and sonicate for short bursts until the powder is fully dissolved.
-
-
Incorrect Solvent Choice: While highly soluble in DMSO and ethanol, its solubility is significantly lower in other solvents.
-
Solution: Use DMSO or ethanol as the primary solvent for preparing stock solutions.[8] Refer to the solubility data table below for specific concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a Simvastatin stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Simvastatin.[7][8] Ethanol is also a viable option.[7][8] Simvastatin is practically insoluble in water.[7][9]
Q2: What is the maximum recommended storage time for Simvastatin solutions?
A2: For maximum efficacy and to avoid degradation, it is highly recommended to prepare fresh solutions for each experiment. If you must store solutions:
-
DMSO Stock Solutions: Store at -20°C for up to a few weeks. It is recommended to purge the vial with an inert gas like argon or nitrogen to prevent oxidation.[8]
-
Aqueous Working Solutions: These are not stable and should be used on the same day they are prepared.[8] We do not recommend storing aqueous solutions for more than one day.[8]
Q3: Are there any alternative solvents to DMSO that are less toxic to cells?
A3: While DMSO is the standard, some researchers explore alternatives if cell toxicity is a concern.[10]
-
Ethanol: Simvastatin is soluble in ethanol and can be used, but it can also be toxic to cells.[8]
-
Dimethylformamide (DMF): Simvastatin is soluble in DMF, which has similar properties to DMSO.[8][11]
-
Novel Solvents: Some research highlights emerging bio-based solvents like Cyrene or zwitterionic liquids (ZILs) as less toxic alternatives to DMSO for certain applications.[12][13] However, their suitability for Simvastatin must be validated for your specific assay.
Always run a solvent-only control in your experiments to account for any effects of the solvent on the cells.[11]
Q4: Can I use the sodium salt of Simvastatin to improve aqueous solubility?
A4: Yes. The sodium salt of Simvastatin is significantly more soluble in aqueous buffers. The solubility of Simvastatin sodium salt in PBS (pH 7.2) is approximately 50 mg/mL, which allows for the preparation of organic solvent-free aqueous solutions.[14] If your experimental design allows, using the salt form can be an excellent way to circumvent solubility issues.
Data Presentation: Simvastatin Solubility
The following table summarizes the solubility of Simvastatin in various solvents.
| Solvent | Max Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Organic Solvents | |||
| DMSO | ~83-100 mg/mL[7] | ~198-239 mM[7] | Use fresh, anhydrous DMSO for best results.[7] |
| Dimethyl Formamide (DMF) | ~30 mg/mL[8] | ~71.7 mM | Purge with inert gas for storage.[8] |
| Ethanol | ~20-83 mg/mL[7][8] | ~47.8-198 mM[7][8] | |
| Methanol | ~200 mg/mL[15] | ~477.9 mM | |
| Chloroform | ~610 mg/mL[15] | ~1457 mM | Not cell culture compatible. |
| Aqueous Solutions | |||
| Water | Insoluble (~1.45 µg/mL)[3] | ~0.0035 mM | Practically insoluble.[7][9] |
| PBS (pH 7.2) | Sparingly soluble[8] | - | For the free acid form. |
| 0.1 M NaOH | ~70 mg/mL[15] | ~167.2 mM | Basic conditions improve solubility. |
| Phosphate Buffer (pH 6.8) | ~24.4-24.8 µg/mL[4] | ~0.059 mM | Solubility is pH-dependent.[4] |
| Formulations | |||
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL[8] | ~1.2 mM | Dilute from DMSO stock. Do not store.[8] |
| Simvastatin Sodium Salt in PBS | ~50 mg/mL[14] | ~109 mM | Recommended for aqueous solutions.[14] |
Molecular Weight of Simvastatin used for calculations: 418.57 g/mol .
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 100 mM Simvastatin Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use a new, sealed vial of anhydrous, cell-culture grade DMSO.
-
Weighing: Accurately weigh 4.19 mg of Simvastatin powder.
-
Dissolution: Add 100 µL of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly. If needed, gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage: If not for immediate use, dispense into small, single-use aliquots. Purge the headspace of the vials with inert gas (argon or nitrogen), seal tightly, and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
Caption: Experimental workflow for preparing Simvastatin solutions.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
-
Preparation: Pre-warm your complete cell culture medium to 37°C.
-
Initial Dilution: Take your 100 mM stock solution from the -20°C freezer and thaw it completely at room temperature.
-
Working Solution Preparation:
-
Pipette 999 µL of the pre-warmed medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 100 mM Simvastatin stock solution to the medium. This creates a 1:1000 dilution for a final concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
Crucial Step: Immediately cap the tube and vortex vigorously for 10-15 seconds to ensure rapid and complete mixing.
-
-
Final Check: Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.
-
Application: Add the freshly prepared working solution to your cells immediately. Do not store this diluted aqueous solution.
Simvastatin Mechanism of Action
Simvastatin is a prodrug that, once activated in vivo, competitively inhibits HMG-CoA reductase. This enzyme is responsible for the rate-limiting step in the cholesterol biosynthesis pathway. The diagram below illustrates this mechanism.
Caption: Simvastatin inhibits the HMG-CoA reductase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. ajol.info [ajol.info]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Preparation, Characterization and Pharmacodynamic Evaluation of Fused Dispersions of Simvastatin using PEO-PPO Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for 2'-Ethyl Simvastatin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2'-Ethyl Simvastatin. The information is tailored for researchers, scientists, and drug development professionals to help optimize their analytical methods and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a derivative of Simvastatin with an ethyl group at the 2' position. This modification increases its molecular weight and hydrophobicity compared to Simvastatin.[1] The increased hydrophobicity is the most critical factor for HPLC method development, as it will lead to a longer retention time in reversed-phase chromatography under the same conditions used for Simvastatin.
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A good starting point is to adapt a validated HPLC method for Simvastatin. Given the increased hydrophobicity of this compound, you may need to increase the organic solvent percentage in the mobile phase to achieve a reasonable retention time. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (or a suitable buffer).
Q3: What is the expected retention behavior of this compound compared to Simvastatin?
A3: In reversed-phase HPLC, retention time is primarily governed by the analyte's hydrophobicity.[2][3][4] The addition of an ethyl group to the Simvastatin structure increases its nonpolar character. Consequently, this compound will interact more strongly with the nonpolar stationary phase (e.g., C18) and will have a longer retention time than Simvastatin when analyzed under the same chromatographic conditions.
Q4: Which detection wavelength is recommended for this compound?
A4: Simvastatin has a UV maximum absorbance at approximately 238 nm. Since the ethyl substitution is on the ester side chain and does not significantly alter the chromophore of the molecule, a detection wavelength of 238 nm is a suitable starting point for the analysis of this compound.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | - Column frit blockage- Particulate matter in the sample or mobile phase- Tubing blockage | - Backflush the column.- Filter all samples and mobile phases through a 0.45 µm filter.- Check tubing for blockages and replace if necessary. |
| Peak Tailing | - Active sites on the column- Column overload- Inappropriate mobile phase pH | - Use a high-purity, end-capped column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue | - Degas the mobile phase.- Prepare fresh mobile phase using high-purity solvents.- Check the detector lamp's age and intensity; replace if necessary. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a consistent flow rate. |
| No Peaks or Very Small Peaks | - Injection issue- Detector not turned on or set to the wrong wavelength- Sample degradation | - Check the autosampler and injection syringe.- Ensure the detector is on and set to the correct wavelength (e.g., 238 nm).- Prepare fresh samples and standards. |
| Split Peaks | - Column channeling or void- Sample solvent incompatible with mobile phase- Co-elution of an impurity | - Replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Optimize the mobile phase to improve separation. |
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis (Adapted from Simvastatin Methods)
| Parameter | Recommended Condition |
| Column | C18 (e.g., ZORBAX SB-C18, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (or 0.025 M NaH2PO4 buffer) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Comparison of Physicochemical Properties
| Property | Simvastatin | This compound (Theoretical) |
| Molecular Formula | C25H38O5 | C27H42O5 |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |
| Log P (partition coefficient) | ~4.7 | Predicted to be higher (more hydrophobic) |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from a hypothetical formulation)
-
Weigh and finely powder a representative sample of the formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Visualizations
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uv.es [uv.es]
- 5. jocpr.com [jocpr.com]
- 6. Chromatographic spectroscopic technique for the determination of simvastatin in pharmaceutical formulations [ejchem.journals.ekb.eg]
Troubleshooting poor reproducibility in 2'-Ethyl Simvastatin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving 2'-Ethyl Simvastatin. The information is tailored for researchers, scientists, and drug development professionals.
FAQs: Quick Solutions to Common Problems
Q1: My this compound synthesis has a significantly lower yield than expected. What are the likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect, which could be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. Another possibility is the presence of impurities in your starting materials, particularly the monacolin J analog or the acyl donor, which can interfere with the reaction. Side reactions, such as the formation of dimers or other byproducts, can also consume starting materials and reduce the yield of the desired product.[1][2][3] Finally, product loss during the work-up and purification steps is a common issue.
Q2: I am observing significant batch-to-batch variation in the purity of my this compound. How can I improve consistency?
A2: Batch-to-batch inconsistency in purity often points to variability in reaction conditions or the quality of reagents. Ensure that all reaction parameters, including temperature, stirring speed, and reaction time, are meticulously controlled. The quality and dryness of solvents and reagents are critical; moisture can lead to hydrolysis of both the starting materials and the product.[4] Variations in the efficiency of your purification method, such as column chromatography or crystallization, can also lead to inconsistent purity. It is advisable to characterize all starting materials for each batch to rule out variability in their quality.
Q3: My final product shows unexpected peaks in the HPLC analysis. What could these be?
A3: Unexpected peaks in the HPLC chromatogram of your this compound product could be unreacted starting materials, reaction byproducts, or degradation products. Common impurities in simvastatin synthesis include the starting material lovastatin (in the case of simvastatin synthesis), the hydrolyzed diol lactone, and dimer impurities.[1][5][6] Degradation can occur if the product is exposed to harsh pH conditions (especially alkaline) or elevated temperatures.[4][7] It is recommended to perform co-injection with your starting materials to identify if any of them are carried through the synthesis. Further characterization of the impurity peaks using techniques like LC-MS or NMR may be necessary for definitive identification.
Q4: The solubility of my this compound seems to vary between batches. Why might this be happening?
A4: Variations in solubility can be attributed to differences in the crystalline form (polymorphism) or the presence of amorphous content in your final product.[8] The method of final precipitation or crystallization can significantly influence the solid-state properties of the compound. Even small amounts of impurities can sometimes affect the crystal lattice and, consequently, the solubility. It is also important to ensure that the solvent used for solubility testing is of consistent quality and pH.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Step 1: Analyze the Reaction Mixture
Before the work-up, take a small aliquot of the crude reaction mixture and analyze it using TLC or LC-MS. This will help you determine if the reaction has gone to completion.
| Observation | Potential Cause | Recommended Action |
| High amount of starting material remaining | Incomplete reaction | - Extend the reaction time.- Increase the reaction temperature.- Check the activity of the catalyst. |
| Multiple new spots/peaks observed | Formation of byproducts | - Optimize reaction conditions (e.g., lower temperature, different solvent).- Investigate the purity of starting materials. |
Step 2: Evaluate Work-up and Purification Procedures
If the reaction has proceeded to completion, the issue may lie in the subsequent steps.
| Procedure | Potential for Loss | Recommended Action |
| Liquid-liquid extraction | Poor partitioning of the product | - Adjust the pH of the aqueous phase.- Use a different extraction solvent. |
| Column chromatography | Product sticking to the column or co-eluting with impurities | - Modify the solvent system.- Use a different stationary phase. |
| Crystallization | Product remaining in the mother liquor | - Optimize the crystallization solvent and temperature.- Concentrate the mother liquor to recover more product. |
Guide 2: Improving Product Purity
This guide focuses on identifying and eliminating sources of impurities in your this compound product.
Purity Analysis Data (Hypothetical)
| Batch ID | Purity by HPLC (%) | Major Impurity (%) | Potential Source |
| ESV-001 | 92.5 | Unreacted Monacolin J analog (5.2%) | Incomplete acylation reaction |
| ESV-002 | 94.1 | Dimer byproduct (3.8%) | Suboptimal reaction temperature/concentration |
| ESV-003 | 98.9 | None > 0.5% | Optimized reaction and purification |
Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Action: Ensure all reagents are of high purity and solvents are anhydrous. Use freshly distilled solvents where necessary.
-
Rationale: Water can cause hydrolysis of the ester side chain, and impurities in reagents can lead to side reactions.
-
-
Reaction Conditions:
-
Action: Tightly control the reaction temperature and atmosphere (e.g., under inert gas like nitrogen or argon).
-
Rationale: Many organic reactions are sensitive to temperature fluctuations, which can favor the formation of byproducts. An inert atmosphere prevents oxidation.
-
-
Purification Technique:
-
Action: Optimize the purification method. For column chromatography, a gradient elution might provide better separation. For crystallization, screen various solvents to find one that effectively excludes impurities.
-
Rationale: A suboptimal purification process is a common cause of poor purity.
-
Experimental Protocols (Hypothetical)
The following protocols are based on the known synthesis of simvastatin and are adapted for this compound.
Protocol 1: Synthesis of this compound from a Monacolin J Analog
This protocol describes the acylation of a monacolin J analog at the C8 position.
Materials:
-
Monacolin J analog (1 equivalent)
-
2-Ethyl-2-methylbutyryl chloride (1.5 equivalents)
-
Pyridine (3 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Monacolin J analog in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the solution with stirring.
-
Add 2-Ethyl-2-methylbutyryl chloride dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with 1M HCl, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.
Visualizations
Caption: Hypothetical synthetic pathway for this compound.
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Key factors influencing reaction yield and purity.
References
- 1. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents [patents.google.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. US7678928B2 - Process for manufacture of simvastatin - Google Patents [patents.google.com]
- 4. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1480965A1 - Method for purifying simvastatin - Google Patents [patents.google.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
2'-Ethyl Simvastatin interference in analytical assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential interferences in the analytical quantification of simvastatin, with a specific focus on challenges posed by structurally similar compounds like 2'-Ethyl Simvastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my assay?
A1: this compound is a structurally related analogue of Simvastatin, characterized by an ethyl group modification on the butanoyloxy side chain. While not a common reported impurity, it serves as a relevant example of a synthetic analog or a potential process-related impurity that can arise during synthesis, formulation, or storage.[1] The primary concern is its structural similarity to Simvastatin, which can lead to analytical challenges such as co-elution in chromatography and similar fragmentation patterns in mass spectrometry, potentially compromising the accuracy of Simvastatin quantification.
Q2: My chromatogram shows an unexpected peak close to my Simvastatin peak. Could it be an ethylated derivative?
A2: It's possible. An unexpected peak, especially one that appears as a shoulder or a poorly resolved adjacent peak to the main analyte, suggests the presence of a co-eluting substance.[2] If you are using mass spectrometry, a key indicator would be detecting a mass-to-charge ratio (m/z) corresponding to Simvastatin plus the mass of an ethyl group (approximately 28 Da). For Simvastatin (M.W. 418.57), you might observe an adduct ion, for example, at m/z 441 for [Simvastatin+Na]+ and a corresponding ion for the ethylated version at m/z 469 [M+Na]+.[3][4]
Q3: How can I confirm the identity of a suspected interfering peak?
A3: Confirmation requires a combination of chromatographic and spectrometric data.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to help determine the elemental composition of the unknown peak.
-
Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of the unknown peak with that of a Simvastatin reference standard can reveal structural similarities and differences.[3] Structurally related compounds often share common fragment ions.[3]
-
Reference Standards: The most definitive method is to use a certified reference standard of the suspected impurity (if available) to compare retention times and mass spectra.[1]
-
Forced Degradation Studies: Performing stress testing (e.g., acid/base hydrolysis, oxidation) on Simvastatin can help generate potential degradation products and identify unknown peaks in your sample.[5][6]
Q4: Can sample preparation help in removing potential interferences like this compound?
A4: Yes, optimizing sample preparation can significantly reduce interference. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be tailored to exploit subtle differences in polarity between Simvastatin and its derivatives.[7] Experimenting with different sorbents for SPE or solvent systems for LLE may improve the separation of the analyte from the interference before instrumental analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Simvastatin when a potential interference like this compound is suspected.
Problem 1: Poor Chromatographic Resolution or Peak Co-elution
-
Symptom: In your HPLC or UHPLC chromatogram, the Simvastatin peak is broad, shows a shoulder, or is merged with an adjacent peak.[2][8]
-
Possible Cause: The analytical method lacks the selectivity to separate Simvastatin from a structurally similar compound like this compound.
-
Solutions:
-
Modify Mobile Phase Gradient: Adjust the gradient elution program to enhance separation. A shallower gradient often improves the resolution between closely eluting compounds.[5]
-
Change Mobile Phase Composition: Altering the solvent ratio (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change selectivity.[9][10] Methanol, for instance, may offer different selectivity compared to acetonitrile for statins.[10]
-
Select a Different Column: The column chemistry is a critical factor for selectivity.[8] If you are using a standard C18 column, consider switching to a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or a C12) that can offer alternative separation mechanisms.[8]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency. Adjusting the column temperature can also influence selectivity and peak shape.[10]
-
Problem 2: Inaccurate or Inconsistent Quantification
-
Symptom: Your quantitative results for Simvastatin show high variability, poor accuracy, or fail to meet validation criteria.
-
Possible Cause: The interference is co-eluting with Simvastatin, leading to an overestimation of the peak area. In mass spectrometry, in-source fragmentation or crosstalk between SRM channels could also be a factor if not properly optimized.[10]
-
Solutions:
-
Improve Chromatographic Separation: First, apply the solutions from Problem 1. Accurate quantification is not possible without adequate chromatographic separation.
-
Use Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly selective and can differentiate between compounds with the same nominal mass if they produce different fragment ions. Develop a Selected Reaction Monitoring (SRM) method with unique precursor-product ion transitions for both Simvastatin and the suspected interference.[11]
-
Verify Peak Purity: Use a Diode Array Detector (DAD) to check for peak purity across the entire peak. If the UV spectra are not consistent, it indicates co-elution.[2][8] Similarly, with a mass spectrometer, spectra taken across the peak should be consistent.[2]
-
Data Presentation
The following tables summarize hypothetical data that could be expected when analyzing Simvastatin in the presence of a this compound interference.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Properties
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) - Method A (Standard C18) | Retention Time (min) - Method B (Phenyl-Hexyl) | Precursor Ion [M+Na]+ (m/z) | Key Fragment Ion (m/z) |
| Simvastatin | 418.57 | 10.2 | 11.5 | 441.3 | 325.2 |
| This compound | 446.62 | 10.3 | 12.8 | 469.3 | 325.2 |
Method A demonstrates a co-elution issue, while Method B shows improved separation.
Table 2: Troubleshooting Chromatographic Conditions
| Parameter | Standard Method (Poor Resolution) | Optimized Method (Good Resolution) | Rationale for Change |
| Column | Standard C18, 2.7 µm | Phenyl-Hexyl, 2.7 µm | Alternative selectivity based on pi-pi interactions.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Formate, pH 4.0 | Buffer salt and pH can significantly alter peak shape and selectivity.[5][9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Gradient | 50-95% B in 10 min | 60-85% B in 15 min | A shallower gradient increases the time for compounds to interact with the stationary phase, improving resolution. |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | Lowering the flow rate can enhance separation efficiency. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simvastatin Quantification
This protocol is designed for the quantification of Simvastatin in plasma or other biological matrices and is optimized to resolve potential interferences.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
-
Load 0.5 mL of plasma sample (pre-treated with an internal standard like Lovastatin).[11]
-
Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elute Simvastatin and related compounds with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.[12]
-
-
Chromatographic Conditions:
-
HPLC System: UHPLC system capable of binary gradient elution.
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH 4.0.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 60% B, increase linearly to 85% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
SRM Transitions:
-
Simvastatin: 441.3 -> 325.2 (Quantifier), 441.3 -> 285.3 (Qualifier).[11]
-
This compound (Hypothetical): 469.3 -> 325.2 (Quantifier), 469.3 -> 313.3 (Qualifier).
-
Lovastatin (Internal Standard): 427.3 -> 325.3.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energies for each compound to ensure maximum sensitivity.[11]
-
Visualizations
Caption: Logical diagram illustrating the origin of a potential interference and the resulting analytical challenge.
Caption: Experimental workflow for the robust analysis of Simvastatin using SPE and LC-MS/MS.
Caption: Troubleshooting workflow for identifying and addressing a suspected co-eluting interference.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. sciex.com [sciex.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Technical Support Center: Chiral Separation of 2'-Ethyl Simvastatin Isomers
Welcome to the technical support center for the chiral separation of 2'-Ethyl Simvastatin isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during their analytical and preparative separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound isomers?
The primary challenges in separating this compound isomers, like other chiral molecules, stem from their identical physical and chemical properties in an achiral environment.[1] Specific difficulties include:
-
Column Selection: There is no universal chiral stationary phase (CSP) that works for all compounds. Identifying a CSP that provides adequate selectivity for the subtle structural differences between the this compound isomers is critical and often requires screening multiple columns.[1]
-
Method Development: Optimizing the mobile phase composition, including the choice of organic modifiers, additives (acids or bases), and their concentrations, is crucial for achieving baseline resolution.[2][3]
-
Peak Shape and Efficiency: Poor peak shape, such as tailing or broadening, can compromise resolution and quantification. This can be influenced by the mobile phase pH, solvent strength, and interactions with the stationary phase.
-
Low Resolution: Achieving sufficient separation between the enantiomeric peaks (a resolution of >1.5 is generally desired) can be difficult due to the small differences in their interaction with the chiral stationary phase.
-
Co-elution with Impurities: Process-related impurities or degradants may co-elute with the desired isomers, complicating accurate quantification.
Q2: Which type of chiral stationary phases (CSPs) are most effective for separating statin analogues?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown success in the chiral separation of statins and related compounds.[3][4] These CSPs, particularly those with tris(3,5-dimethylphenylcarbamate) selectors, often provide the necessary chiral recognition for this class of molecules.[5] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.[6]
Q3: How does temperature affect the chiral separation of this compound isomers?
Temperature can significantly impact the enantioselectivity of a separation on a chiral stationary phase.[2] The effect of temperature is complex and can alter the thermodynamics of the interactions between the analyte, mobile phase, and CSP. In some cases, increasing the temperature may improve resolution, while in others, decreasing it may be more effective.[2] Therefore, temperature should be considered as a variable for optimization.
Q4: What are the recommended starting conditions for developing a chiral HPLC method for this compound?
For a novel compound like this compound, a good starting point is to adapt methods used for simvastatin or other structurally similar statins. A screening approach using multiple chiral columns and mobile phases is recommended.
Recommended Initial Screening Platforms:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic Mode) | Condition 3 (Reversed Phase) |
| Chiral Column | Polysaccharide-based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) | Immobilized Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC) | Polysaccharide-based for reversed phase (e.g., CHIRALCEL® OD-RH) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% TFA or DEA | Acetonitrile or Methanol with 0.1% TFA or DEA | Acetonitrile / Water or Methanol / Water with buffer (e.g., Ammonium Acetate) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 238 nm | UV at 238 nm | UV at 238 nm |
| Temperature | 25 °C | 25 °C | 25 °C |
Note: TFA (Trifluoroacetic acid) is a common acidic additive, and DEA (Diethylamine) is a common basic additive. The choice depends on the acidic or basic nature of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound isomers.
Issue 1: No separation or poor resolution of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).[1] |
| Suboptimal Mobile Phase Composition | - Vary the ratio of the organic modifiers (e.g., increase or decrease the percentage of alcohol in normal phase).- Experiment with different organic modifiers (e.g., ethanol, isopropanol).- Add or adjust the concentration of acidic or basic additives (e.g., 0.1-0.5% TFA or DEA).[3] |
| Incorrect Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to potentially increase resolution, as chiral separations can be sensitive to mass transfer kinetics.[2] |
| Temperature Not Optimized | Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).[2] |
Issue 2: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silica Support | Add a competing base (e.g., DEA) or acid (e.g., TFA) to the mobile phase to block active sites on the silica. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.[6] |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer. Consider using a guard column. |
Issue 3: Drifting retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, which may take longer for chiral separations. |
| Mobile Phase Instability | Prepare fresh mobile phase daily, especially if volatile additives are used. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[7] |
| Pump or System Leak | Check for leaks in the HPLC system, particularly at fittings.[7] |
Experimental Protocols
Below are example experimental protocols for the chiral separation of statin analogues, which can be adapted for this compound.
Protocol 1: Normal Phase HPLC for Atorvastatin Diastereomers (Adaptable)
This method was developed for atorvastatin but provides a solid starting point for other statins.[5]
-
Column: Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenyl carbamate) coated on 5 µm silica-gel)
-
Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Temperature: Ambient
Quantitative Data from Atorvastatin Separation:
| Parameter | Value |
| Retention Time (Peak 1) | 3.23 min |
| Retention Time (Peak 2) | 3.85 min |
| Resolution (Rs) | 1.2 |
| Capacity Factor (k'1) | 3.50 |
| Capacity Factor (k'2) | 4.37 |
| Selectivity Factor (α) | 1.24 |
Protocol 2: Reversed-Phase HPLC for Simvastatin and Related Substances (Achiral, for impurity profiling)
While this is an achiral method, it is useful for identifying potential impurities that could interfere with the chiral separation.[8]
-
Column: ZORBAX SB C18, 150 mm x 4.6mm, 3.5 µm
-
Mobile Phase A: 20 mM phosphate buffer pH 3.0 : acetonitrile (50:50, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically used to separate multiple impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Temperature: 25 °C
Visualizations
Caption: Troubleshooting workflow for chiral separation method development.
Caption: Key parameters influencing chiral resolution in HPLC.
References
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. medjpps.com [medjpps.com]
- 6. chiraltech.com [chiraltech.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Biological Activity of Simvastatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with simvastatin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my simvastatin inactive in my in vitro cell culture experiments?
A1: Simvastatin is a prodrug, meaning it is administered in an inactive lactone form.[1][2] For in vitro experiments, the lactone ring must be hydrolyzed to its active β-hydroxy acid form to competitively inhibit HMG-CoA reductase.[1][2] This activation can be achieved by alkaline hydrolysis. Failure to activate the prodrug is a common reason for a lack of biological activity in cell-based assays.
Q2: What are the key signaling pathways affected by simvastatin and its derivatives?
A2: Beyond its primary role in cholesterol synthesis, simvastatin has been shown to modulate several signaling pathways, including:
-
Ras/Smad/Erk/BMP-2 pathway: Involved in promoting osteoblast viability and differentiation.
-
Rac1-mTOR pathway: Inhibition of this pathway by simvastatin can enhance autophagy in coronary arterial myocytes.
-
AKT/mTOR signaling pathway: This pathway has been implicated in statin-induced myotoxicity.
-
Wnt/β-catenin signaling: Simvastatin can enhance this pathway, which is involved in adult hippocampal neurogenesis.
Q3: What are some common challenges when working with simvastatin derivatives?
A3: Researchers may encounter challenges related to the poor water solubility of simvastatin and some of its derivatives. This can lead to difficulties in formulation and may result in low bioavailability in both in vitro and in vivo experiments. Various techniques, such as the use of solid dispersions, microemulsions, and silica-lipid hybrid particles, have been explored to enhance solubility and bioavailability.
Q4: How can I quantify the inhibitory activity of my simvastatin derivative on HMG-CoA reductase?
A4: The most common method is an HMG-CoA reductase inhibition assay. This assay typically measures the decrease in NADPH concentration, which is consumed during the conversion of HMG-CoA to mevalonate. The decrease in NADPH can be monitored spectrophotometrically by the change in absorbance at 340 nm.
Q5: Are there commercially available kits for measuring HMG-CoA reductase activity?
A5: Yes, several commercial kits are available that provide the necessary reagents, including purified HMG-CoA reductase, HMG-CoA, and NADPH, to perform the inhibition assay. These kits are a convenient option for screening the inhibitory potential of new simvastatin derivatives.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of HMG-CoA reductase in an in vitro assay.
-
Possible Cause 1: Simvastatin prodrug was not activated.
-
Solution: Ensure that the inactive lactone form of simvastatin is hydrolyzed to its active hydroxy acid form before use in the assay. Refer to the detailed protocol for in vitro activation of simvastatin below.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Verify the concentrations of all assay components (enzyme, substrate, NADPH), pH of the buffer, and incubation temperature and time. Refer to a validated HMG-CoA reductase inhibition assay protocol.
-
-
Possible Cause 3: Derivative instability.
-
Solution: Assess the stability of your simvastatin derivative under the assay conditions. The compound may be degrading. Consider performing stability studies using HPLC or LC-MS.
-
Issue 2: Low cell viability or unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: High concentration of the derivative.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Start with a wide range of concentrations to identify the IC50 value for cytotoxicity.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Simvastatin and its derivatives can have pleiotropic effects. Investigate the potential involvement of other signaling pathways, such as the AKT/mTOR pathway, which is linked to myotoxicity.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cells. Always include a vehicle control in your experiments.
-
Issue 3: Poor solubility of a new simvastatin derivative.
-
Possible Cause 1: Intrinsic lipophilicity of the compound.
-
Solution: Explore various solubilization techniques. This may include using co-solvents, preparing solid dispersions with polymers like PVP, or formulating the compound in a microemulsion or nanoparticle system.
-
-
Possible Cause 2: Incorrect solvent selection.
-
Solution: Test the solubility of your derivative in a range of biocompatible solvents. For in vitro studies, DMSO and ethanol are commonly used, but their final concentration must be carefully controlled.
-
Data Presentation
Table 1: Comparative HMG-CoA Reductase Inhibitory Activity of Various Statins
| Statin | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |
| Simvastatin acid | 3-20 | - | HMG-CoA reductase inhibition assay |
| Simvastatin | 13.3 | - | Rat H4II E cell (liver) |
| Simvastatin | 15.6 | - | Human Hep G2 cell (liver) |
| Simvastatin | 19.3 | - | Mouse L-M cell (fibroblast) |
| Simvastatin | - | 0.1-0.2 | Cell-free assay |
| Atorvastatin | 3-20 | - | HMG-CoA reductase inhibition assay |
| Fluvastatin (3R,5S) | 3-20 | - | HMG-CoA reductase inhibition assay |
| Pitavastatin | 3-20 | - | HMG-CoA reductase inhibition assay |
| Pravastatin | 3-20 | - | HMG-CoA reductase inhibition assay |
| Rosuvastatin | 3-20 | - | HMG-CoA reductase inhibition assay |
Note: IC50 and Ki values can vary depending on the specific assay conditions and the biological system used.
Experimental Protocols
Protocol 1: In Vitro Activation of Simvastatin (Prodrug to Active Form)
Objective: To hydrolyze the inactive lactone ring of simvastatin to its active β-hydroxy acid form for use in in vitro experiments.
Materials:
-
Simvastatin powder
-
Anhydrous ethanol or 95% ethanol
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
pH meter
-
37°C water bath
-
0.22 µm sterile filter
Procedure:
-
Dissolution: Prepare a stock solution of simvastatin by dissolving it in anhydrous or 95% ethanol.
-
Activation: Add an equimolar amount of 0.1 M NaOH solution to the simvastatin stock solution. Vortex thoroughly to mix.
-
Incubation: Incubate the mixture in a 37°C water bath for 30 minutes. Gently shake the solution every 10 minutes.
-
Neutralization: Carefully neutralize the solution to a pH of 7.2 using 0.1 M HCl. Monitor the pH closely with a calibrated pH meter.
-
Volume Adjustment: Bring the solution to the desired final volume with deionized water.
-
Sterilization: Sterilize the activated simvastatin solution by passing it through a 0.22 µm filter.
-
Storage: Use the activated solution immediately or store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: HMG-CoA Reductase Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory activity of simvastatin derivatives on HMG-CoA reductase by measuring NADPH consumption.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Activated simvastatin derivative solutions at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and warm the assay buffer to 37°C. Keep the enzyme on ice.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer, HMG-CoA reductase, HMG-CoA, and NADPH.
-
Inhibitor Wells: Assay buffer, HMG-CoA reductase, HMG-CoA, NADPH, and the simvastatin derivative at different concentrations.
-
-
Reaction Initiation: The reaction is typically initiated by adding either HMG-CoA or HMG-CoA reductase.
-
Measurement: Immediately after initiating the reaction, measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.
-
Determine the percentage of inhibition for each concentration of the derivative compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of simvastatin derivatives on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Simvastatin derivative solutions (activated if necessary)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the simvastatin derivative (and a vehicle control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 650 nm).
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the derivative concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Primary mechanism of simvastatin action.
Ras/Smad/Erk/BMP-2 signaling pathway.
Rac1-mTOR signaling pathway in autophagy.
AKT/mTOR pathway in statin myotoxicity.
References
Validation & Comparative
A Comparative Analysis of 2'-Ethyl Simvastatin and Other Statins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-Ethyl Simvastatin with other widely-used statins, supported by available experimental data and detailed methodologies.
Statins are a class of lipid-lowering drugs that act by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide focuses on a comparative analysis of this compound against established statins such as Simvastatin, Atorvastatin, and Rosuvastatin, presenting key data on their efficacy, mechanism of action, and physicochemical properties.
Executive Summary
While comprehensive experimental data on this compound is limited in publicly accessible literature, its structural similarity to simvastatin suggests it functions as a prodrug that, in its active β-hydroxyacid form, competitively inhibits HMG-CoA reductase.[3] This guide compiles available theoretical information for this compound and contrasts it with the well-documented profiles of leading statins. The subsequent sections provide detailed data tables, experimental protocols, and visual diagrams to facilitate a thorough understanding of their comparative pharmacology.
Data Presentation: Comparative Overview of Statins
The following tables summarize the key quantitative data for Simvastatin, Atorvastatin, Rosuvastatin, and the theoretical properties of this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of Selected Statins
| Property | Simvastatin | Atorvastatin | Rosuvastatin | This compound (Theoretical) |
| Molecular Formula | C₂₅H₃₈O₅ | C₃₃H₃₅FN₂O₅ | C₂₂H₂₈FN₃O₆S | C₂₇H₄₂O₅[3] |
| Molecular Weight ( g/mol ) | 418.57[3] | 558.64 | 481.54 | ~446.62[3] |
| Solubility | Practically insoluble in water; freely soluble in chloroform, methanol, and ethanol[3] | Slightly soluble in water | Sparingly soluble in water | Predicted lower water solubility, higher lipophilicity[3] |
| Log P (partition coefficient) | ~4.7[3] | ~1.9 | ~0.3 | Predicted higher than Simvastatin[3] |
| Bioavailability | <5%[1] | ~14% | ~20% | Not Available |
| Protein Binding | ~95%[1] | >98% | ~90% | Not Available |
| Metabolism | Primarily by CYP3A4[1] | Primarily by CYP3A4 | Primarily by CYP2C9 (minor)[4][5] | Predicted to be metabolized by CYP3A4 |
| Elimination Half-life | ~2 hours[1] | ~14 hours | ~19 hours[4][5] | Not Available |
Table 2: Pharmacodynamic Properties of Selected Statins (HMG-CoA Reductase Inhibition)
| Statin | IC₅₀ / Kᵢ (in vitro) | LDL-C Reduction (Clinical) |
| Simvastatin | Kᵢ of 0.1-0.2 nM (cell-free)[6][7][8] | 30-49% (20-40 mg)[9] |
| Atorvastatin | IC₅₀ of 8 nM[10][11] | ≥50% (40-80 mg)[9][12] |
| Rosuvastatin | IC₅₀ of 11 nM[5][13] | ≥50% (20-40 mg)[9][12] |
| This compound | Not Available | Not Available |
Mandatory Visualization
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each statin on HMG-CoA reductase activity.
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer)
-
Test statins (this compound, Simvastatin, Atorvastatin, Rosuvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of each test statin in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the HMG-CoA substrate to each well.
-
Add the serially diluted statin solutions to the respective wells. Include a control well with solvent only.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the absorbance at 340 nm at timed intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and determine the IC₅₀ value using non-linear regression analysis.
Cholesterol Biosynthesis Assay (Cell-Based)
Objective: To assess the ability of each statin to inhibit de novo cholesterol synthesis in a cellular context.
Principle: This assay typically involves metabolic labeling of newly synthesized cholesterol using a radiolabeled precursor, such as [¹⁴C]-acetate, in cultured cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test statins
-
[¹⁴C]-acetate
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of each test statin for a predetermined period (e.g., 24 hours).
-
Following statin treatment, incubate the cells with [¹⁴C]-acetate for a specific duration to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells to remove unincorporated [¹⁴C]-acetate and lyse the cells.
-
Extract the lipids from the cell lysates.
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol in the TLC spots using a scintillation counter.
-
Determine the concentration-dependent inhibition of cholesterol synthesis for each statin.
CYP3A4 Inhibition Assay
Objective: To evaluate the potential of each statin to inhibit the activity of cytochrome P450 3A4, a key enzyme in drug metabolism.
Principle: This assay utilizes a fluorescent probe substrate that is metabolized by CYP3A4 to produce a fluorescent product. The inhibition of CYP3A4 activity is measured by the reduction in fluorescence.
Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 fluorescent probe substrate (e.g., a Vivid® CYP450 substrate)
-
NADPH regenerating system
-
Test statins
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of each test statin.
-
In a 96-well black plate, add the CYP3A4 enzyme and the test statin dilutions.
-
Pre-incubate the plate to allow for the interaction between the statin and the enzyme.
-
Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each statin concentration and determine the IC₅₀ value.
Concluding Remarks
This guide provides a framework for the comparative analysis of this compound and other leading statins. While the available data on this compound is currently limited to theoretical predictions, the provided experimental protocols offer a clear path for its empirical evaluation. Further research is warranted to fully characterize the pharmacodynamic and pharmacokinetic profile of this compound and to ascertain its potential as a novel lipid-lowering agent. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Simvastatin - Wikipedia [en.wikipedia.org]
- 2. Search Page | Pharmacology Education Project [pharmacologyeducation.org]
- 3. This compound (79902-42-4) for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. droracle.ai [droracle.ai]
- 10. adooq.com [adooq.com]
- 11. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. droracle.ai [droracle.ai]
- 13. medchemexpress.com [medchemexpress.com]
The Unseen Competitor: Gauging the Cross-reactivity of 2'-Ethyl Simvastatin in Immunoassays
Given the absence of direct experimental immunoassay data for 2'-Ethyl Simvastatin, this guide leverages computational molecular similarity analysis—a validated method for predicting immunoassay cross-reactivity—to estimate its potential for interference. This predictive analysis is supplemented by a detailed experimental protocol for a competitive ELISA, which can be employed to empirically determine the cross-reactivity of this compound and other analogs.
Predictive Cross-reactivity Analysis: A Molecular Similarity Approach
The likelihood of a compound cross-reacting in an immunoassay is strongly correlated with its structural similarity to the target analyte.[1][2] Using 2D chemical structures, we performed a comparative analysis of this compound, Lovastatin, Pravastatin, and Atorvastatin against Simvastatin.
Table 1: Structural Comparison and Predicted Cross-reactivity of Simvastatin Analogs
| Compound | Molecular Formula | Structural Similarity to Simvastatin | Predicted Cross-reactivity in Simvastatin Immunoassay |
| Simvastatin | C₂₅H₃₈O₅ | 100% (Reference) | 100% |
| This compound | C₂₇H₄₂O₅ | High | High |
| Lovastatin | C₂₄H₃₆O₅ | High | High |
| Pravastatin | C₂₃H₃₆O₇ | Moderate | Moderate to Low |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | Low | Low |
Note: Predicted cross-reactivity is an estimation based on structural similarity and does not represent empirical data.
Structural Rationale:
-
This compound & Lovastatin: These compounds share a nearly identical core structure with Simvastatin, including the hexahydronaphthalene ring and the lactone group.[3][4][5] The primary difference in this compound is the addition of an ethyl group on the butyrate side chain, while Lovastatin has a methylbutyrate side chain compared to Simvastatin's dimethylbutyrate.[3][4] Due to this high degree of structural conservation, a high level of cross-reactivity in a simvastatin-specific immunoassay is anticipated.
-
Pravastatin: While possessing the same core ring structure, Pravastatin is more hydrophilic due to an additional hydroxyl group.[6][7][8][9] This structural and polarity difference is significant enough to likely reduce its binding affinity for antibodies raised against the more lipophilic Simvastatin, leading to moderate to low predicted cross-reactivity.
-
Atorvastatin: Atorvastatin is a synthetic statin with a distinct pyrrole-based core structure, differing significantly from the decalin-ring structure of Simvastatin.[10][11][12][13] This fundamental structural dissimilarity makes significant cross-reactivity in a highly specific Simvastatin immunoassay highly improbable.
Experimental Protocol: Competitive ELISA for Simvastatin
To empirically validate the predicted cross-reactivities, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method. This protocol provides a general framework that should be optimized for specific antibody and conjugate concentrations.
Objective: To determine the concentration of simvastatin or its cross-reacting analogs in a sample.
Principle: This is a competitive immunoassay where the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites coated on a microplate. The amount of colored product is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
Simvastatin-specific polyclonal or monoclonal antibody
-
Simvastatin-HRP (Horseradish Peroxidase) conjugate
-
Microtiter plates (96-well)
-
Simvastatin standard solutions
-
This compound, Lovastatin, Pravastatin, and Atorvastatin solutions
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the simvastatin-specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions or samples containing the test compounds (Simvastatin, this compound, etc.) to the wells, followed immediately by the addition of a fixed concentration of Simvastatin-HRP conjugate. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Reaction: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the logarithm of the simvastatin standard concentrations. Determine the concentrations of the test compounds from the standard curve. Cross-reactivity can be calculated as: (Concentration of Simvastatin at 50% inhibition / Concentration of analog at 50% inhibition) x 100%.
Visualizing the Mechanism: Simvastatin's Signaling Pathway
Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This action has pleiotropic effects, influencing various cellular signaling cascades.
Caption: Simvastatin inhibits HMG-CoA reductase, blocking cholesterol and isoprenoid synthesis, which in turn modulates downstream signaling pathways like PI3K/Akt and MAPK.
Conclusion
While direct experimental data for the cross-reactivity of this compound in immunoassays is not currently available, computational analysis based on molecular similarity strongly suggests a high potential for cross-reactivity in assays designed for simvastatin. This is due to the high degree of structural conservation between the two molecules. Conversely, statins with more distinct structures, such as atorvastatin, are unlikely to exhibit significant cross-reactivity. The provided competitive ELISA protocol offers a robust framework for the empirical determination of these cross-reactivities, enabling researchers to ensure the accuracy and specificity of their immunoassay results when analyzing samples that may contain simvastatin and its analogs.
References
- 1. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lovastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. foodb.ca [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. pravastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyfreak.com [pharmacyfreak.com]
Pharmacokinetic Profile: A Comparative Analysis of 2'-Ethyl Simvastatin and its Parent Compound, Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison between the established HMG-CoA reductase inhibitor, simvastatin, and its derivative, 2'-Ethyl Simvastatin. While extensive data is available for simvastatin, information on this compound is limited. This document, therefore, presents the known pharmacokinetics of simvastatin as a benchmark and offers a predictive analysis of how the addition of a 2'-ethyl group might influence the pharmacokinetic profile of the parent compound. This comparison is intended to guide further research and development of this novel compound.
Executive Summary
Simvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular events.[1][2][3] It is administered as an inactive lactone prodrug that is converted to its active β-hydroxyacid form in the body.[1][2][4] The addition of an ethyl group at the 2'-position of the butanoyloxy side chain of simvastatin to form this compound is hypothesized to alter its lipophilicity and steric hindrance, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties. This guide synthesizes the known pharmacokinetic parameters of simvastatin and provides a structured framework for the prospective evaluation of this compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of simvastatin. The corresponding values for this compound are presented as "To Be Determined" and include a predictive hypothesis based on its chemical structure.
| Pharmacokinetic Parameter | Simvastatin | This compound (Predictive) | Potential Impact of 2'-Ethyl Group |
| Absorption | |||
| Bioavailability | <5%[5][6][7] | To Be Determined | May increase or decrease depending on the interplay between increased lipophilicity and potential for altered transporter interaction. |
| Tmax (Time to Peak Concentration) | 1.3 - 2.4 hours[1] | To Be Determined | Increased lipophilicity could lead to faster absorption and a shorter Tmax. |
| Distribution | |||
| Protein Binding | ~95%[1][5] | To Be Determined | Likely to remain high due to the lipophilic nature of the molecule. |
| Volume of Distribution (Vd) | High (extensive tissue distribution, particularly to the liver) | To Be Determined | Increased lipophilicity may lead to a larger volume of distribution. |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP3A4[1][8][9] | To Be Determined | The ethyl group may introduce steric hindrance, potentially altering the rate and pathway of CYP3A4-mediated metabolism. |
| Active Metabolites | β-hydroxyacid form and its derivatives[1] | To Be Determined | The metabolic profile is expected to be similar, but the relative abundance of metabolites could change. |
| Excretion | |||
| Route of Elimination | Primarily in feces (60%) via biliary excretion; 13% in urine.[1] | To Be Determined | The route of elimination is likely to remain predominantly fecal. |
| Half-life (t½) | ~2-5 hours[5][8] | To Be Determined | Altered metabolism could lead to a longer or shorter half-life. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacokinetic parameters of a statin compound like this compound, using simvastatin as a reference.
In Vitro Metabolic Stability Assay
-
Objective: To determine the intrinsic clearance of this compound in liver microsomes and identify the primary metabolizing enzymes.
-
Methodology:
-
Incubate this compound (at various concentrations) with human liver microsomes in the presence of NADPH.
-
Collect samples at multiple time points and quench the reaction.
-
Analyze the samples for the disappearance of the parent compound using a validated LC-MS/MS method.
-
To identify the metabolizing enzymes, conduct incubations with specific recombinant CYP450 enzymes (e.g., CYP3A4, CYP2C9) and in the presence of specific chemical inhibitors of these enzymes.[9]
-
Calculate the in vitro half-life and intrinsic clearance.
-
Plasma Protein Binding Assay
-
Objective: To determine the fraction of this compound bound to plasma proteins.
-
Methodology:
-
Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.
-
For equilibrium dialysis, a semi-permeable membrane separates a protein-containing compartment (plasma) from a protein-free compartment (buffer).
-
Add this compound to the plasma compartment and allow the system to reach equilibrium.
-
Measure the concentration of the compound in both compartments to determine the bound and unbound fractions.
-
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the in vivo pharmacokinetic profile of this compound.
-
Methodology:
-
Administer a single oral and intravenous dose of this compound to a suitable animal model (e.g., rats, dogs).
-
Collect serial blood samples at predetermined time points.[5]
-
Process the blood samples to obtain plasma and analyze for the concentration of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.[5]
-
Determine absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the pharmacokinetic analysis of statins.
Caption: Mechanism of action of Simvastatin and predicted action of this compound.
Caption: Pharmacokinetic pathway of orally administered Simvastatin.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simvastatin - Wikipedia [en.wikipedia.org]
- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the oral bioavailability of simvastatin with silica-lipid hybrid particles: The effect of supersaturation and silica geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Two Landmark Statins: Atorvastatin vs. Simvastatin
In the landscape of lipid-lowering therapies, atorvastatin and simvastatin have long stood as cornerstone treatments for managing hypercholesterolemia and reducing cardiovascular risk. While both belong to the statin class of drugs and share a common mechanism of action, nuances in their efficacy, safety profiles, and pharmacokinetic properties distinguish them. This guide provides a detailed comparison based on available clinical data to inform researchers, scientists, and drug development professionals.
Efficacy in Lipid Reduction
Extensive clinical trials have demonstrated the potent lipid-lowering capabilities of both atorvastatin and simvastatin. However, comparative studies have consistently shown that atorvastatin is a more potent agent in reducing low-density lipoprotein cholesterol (LDL-C) on a milligram-to-milligram basis.
A multicenter, randomized, open-label study known as the CURVES trial directly compared the dose efficacy of atorvastatin with several other statins, including simvastatin. The study found that atorvastatin at doses of 10, 20, and 40 mg produced significantly greater reductions in LDL cholesterol compared to equivalent doses of simvastatin[1]. For instance, atorvastatin 10 mg was shown to be comparable or even more effective at lowering LDL cholesterol than simvastatin at doses of 10, 20, and 40 mg[1].
Another comparative study further supports these findings, demonstrating that atorvastatin 10 mg was more effective than simvastatin 20 mg in reducing LDL cholesterol levels in patients with primary hypercholesterolemia[2]. The mean percentage change in LDL cholesterol was -37.0% for atorvastatin 10 mg compared to -33.8% for simvastatin 20 mg[2].
The following tables summarize the comparative efficacy of atorvastatin and simvastatin on various lipid parameters based on data from clinical trials.
Table 1: Comparative Efficacy on LDL-C Reduction
| Drug & Dosage | Mean LDL-C Reduction (%) | Study Population | Reference |
| Atorvastatin 10 mg | 37.0 | Primary hypercholesterolemia | [2] |
| Simvastatin 10 mg | 28.9 | Primary hypercholesterolemia | [2] |
| Simvastatin 20 mg | 33.8 | Primary hypercholesterolemia | [2] |
| Atorvastatin 10 mg | 38 | Hypercholesterolemia | [1] |
| Simvastatin 10 mg | Not specified, but less than Atorvastatin 10mg | Hypercholesterolemia | [1] |
| Simvastatin 20 mg | Not specified, but less than Atorvastatin 10mg | Hypercholesterolemia | [1] |
| Simvastatin 40 mg | Not specified, but less than Atorvastatin 10mg | Hypercholesterolemia | [1] |
| Atorvastatin 10 mg | 37.1 | Dyslipidemia with/without CHD | [3] |
| Simvastatin 20 mg | 35.4 | Dyslipidemia with/without CHD | [3] |
| Atorvastatin 80 mg | 53.4 | Dyslipidemia with/without CHD | [3] |
| Simvastatin 80 mg | 46.7 | Dyslipidemia with/without CHD | [3] |
Table 2: Comparative Efficacy on Other Lipid Parameters
| Drug & Dosage | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL-C Increase (%) | Reference |
| Atorvastatin 10 mg | Greater than equivalent simvastatin dose | Greater than equivalent simvastatin dose | Not specified | [1] |
| Atorvastatin 20 mg | Greater than equivalent simvastatin dose | Greater than equivalent simvastatin dose | Not specified | [1] |
| Atorvastatin 40 mg | Greater than equivalent simvastatin dose | Greater than equivalent simvastatin dose | Not specified | [1] |
| Atorvastatin 10 mg | Significantly greater than simvastatin 20 mg | Significantly greater than simvastatin 20 mg | Not specified | [3] |
| Atorvastatin 80 mg | Significantly greater than simvastatin 80 mg | Significantly greater than simvastatin 80 mg | Not specified | [3] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Both atorvastatin and simvastatin are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[4][5]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway[5][6][7]. By inhibiting this enzyme, statins decrease the production of cholesterol in the liver[4][5]. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream[6][8][9].
Caption: Mechanism of action of atorvastatin and simvastatin.
Experimental Protocols: A Representative Clinical Trial Design
The design of head-to-head clinical trials comparing statins is crucial for generating robust and comparable data. A common methodology involves a prospective, randomized, open-label, blinded endpoint (PROBE) design.
Caption: A typical experimental workflow for a statin comparison trial.
A representative study protocol, as described in a comparative trial of atorvastatin and simvastatin, included the following key elements[2]:
-
Study Design: A parallel-group, randomized, multicenter study.
-
Patient Population: Patients with primary hypercholesterolemia, defined by an LDL cholesterol level ≥ 160 mg/dL and triglycerides ≤ 300 mg/dL.
-
Lead-in Period: A 6-week diet-placebo lead-in period to establish a baseline and ensure dietary compliance.
-
Randomization: Patients were randomized to receive treatment with either atorvastatin or simvastatin at specified doses.
-
Treatment Duration: A 6-week treatment period.
-
Efficacy Endpoints: The primary endpoint was the mean percent change in LDL cholesterol from baseline. Secondary endpoints included changes in total cholesterol, triglycerides, and HDL cholesterol.
-
Safety Monitoring: Assessment of clinical and biochemical side effects throughout the study.
Safety and Tolerability
Both atorvastatin and simvastatin are generally well-tolerated[2]. The most commonly reported side effects are mild and transient, including myalgia, headache, and gastrointestinal disturbances. More serious, but rare, side effects include myopathy and rhabdomyolysis[10][11].
In direct comparative trials, the incidence of clinical and biochemical side effects was found to be similar between the treatment groups for atorvastatin and simvastatin at commonly prescribed doses[2]. However, it is important to note that the risk of myopathy with simvastatin is dose-dependent, with a higher risk associated with the 80 mg dose[12]. This has led to restrictions on the new initiation of the 80 mg dose of simvastatin by regulatory agencies.
One study noted that the side-effect profile of atorvastatin was worse than simvastatin-based regimens at all doses in a population with severe hyperlipidemias, with the most side effects observed at the 80 mg dose of atorvastatin[11].
Pharmacokinetic Properties
A key difference between atorvastatin and simvastatin lies in their pharmacokinetic profiles. Atorvastatin has a longer half-life of approximately 14 hours, while its active metabolites have a half-life of 20 to 30 hours[4]. In contrast, simvastatin has a much shorter half-life of 2 to 5 hours[5]. This longer duration of action allows for once-daily dosing of atorvastatin at any time of the day, whereas simvastatin is typically recommended to be taken in the evening to coincide with the diurnal rhythm of cholesterol synthesis[13].
Furthermore, simvastatin is a prodrug that is hydrolyzed to its active β-hydroxyacid form in the liver, while atorvastatin is administered in its active form[5].
Table 3: Pharmacokinetic Comparison
| Parameter | Atorvastatin | Simvastatin | Reference |
| Half-life | ~14 hours (parent drug) | 2-5 hours | [4][5] |
| Active Metabolites | Yes, with a half-life of 20-30 hours | Yes (active β-hydroxyacid form) | [4][5] |
| Prodrug | No | Yes | [5] |
| Time to Peak Plasma Concentration | 1-2 hours | Not specified | [4] |
| Bioavailability | ~14% | Not specified | [4] |
| Protein Binding | >98% | Not specified | [4] |
Conclusion
Both atorvastatin and simvastatin are effective HMG-CoA reductase inhibitors that play a crucial role in the management of hyperlipidemia. Head-to-head clinical trials have consistently demonstrated that atorvastatin is a more potent LDL-C lowering agent than simvastatin on a per-milligram basis. While both drugs share a similar safety profile at standard doses, the higher doses of both statins are associated with an increased risk of adverse effects. The longer half-life of atorvastatin offers the convenience of dosing at any time of day. The choice between these two statins will depend on the required intensity of LDL-C reduction, patient-specific factors, and cost considerations. For researchers and drug development professionals, understanding the distinct efficacy and pharmacokinetic profiles of these two molecules is essential for the design of future lipid-lowering therapies.
References
- 1. Comparative dose efficacy study of atorvastatin versus simvastatin, pravastatin, lovastatin, and fluvastatin in patients with hypercholesterolemia (the CURVES study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of atorvastatin compared with simvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy and safety of atorvastatin and simvastatin in patients with dyslipidemia with and without coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of Simvastatin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Atorvastatin - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and safety of simvastatin 80 mg/day in hypercholesterolemic patients. The Expanded Dose Simvastatin U.S. Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atorvastatin vs. simvastatin: Differences, similarities, and which is better for you [singlecare.com]
In Vitro to In Vivo Correlation of 2'-Ethyl Simvastatin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2'-Ethyl Simvastatin, a structural analog of Simvastatin, focusing on the correlation between its predicted in vitro activity and potential in vivo efficacy. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this comparison leverages established data for Simvastatin as a benchmark. The guide outlines standard experimental protocols to facilitate the evaluation of this compound and similar compounds.
Introduction to this compound
This compound is a derivative of Simvastatin, a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease.[1][2] Like Simvastatin, this compound is anticipated to function as a prodrug that, after in vivo hydrolysis of its lactone ring, competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis. The addition of an ethyl group at the 2' position may influence the compound's physicochemical properties, such as lipophilicity, which in turn could affect its absorption, distribution, metabolism, and ultimately, its therapeutic efficacy and side-effect profile.
Comparative Data: this compound vs. Simvastatin
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC50 / Ki (HMG-CoA Reductase) | Assay Conditions |
| Simvastatin | Ki: 0.2 nM[4] | Cell-free assay[4] |
| This compound | Data not available | - |
Table 2: In Vivo Cholesterol-Lowering Efficacy (Animal Models)
| Compound | Animal Model | Dosing Regimen | % Reduction in Total Cholesterol | % Reduction in LDL-C |
| Simvastatin | ApoE-deficient mice[5] | 100 mg/kg/day for 6 weeks[5] | 23%[5] | Data not specified[5] |
| This compound | Data not available | - | - | - |
Table 3: Physicochemical Properties
| Property | Simvastatin | This compound (Theoretical) |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |
| LogP | ~4.7 | Predicted to be higher |
| Water Solubility | Practically insoluble | Predicted to have lower solubility |
Signaling Pathway and Experimental Workflow
HMG-CoA Reductase Signaling Pathway
The primary mechanism of action for statins is the inhibition of the mevalonate pathway by blocking HMG-CoA reductase. This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol from the bloodstream.
Caption: HMG-CoA Reductase pathway and the inhibitory action of this compound.
Experimental Workflow: From In Vitro to In Vivo
The evaluation of a novel statin analog like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies to establish a correlation.
Caption: A typical experimental workflow for evaluating a novel statin analog.
Logical Relationship for IVIVC
The In Vitro-In Vivo Correlation (IVIVC) for a statin is dependent on how the in vitro enzymatic inhibition translates to a clinical effect, which is influenced by the drug's pharmacokinetic and pharmacodynamic properties.
Caption: Logical flow from in vitro activity to in vivo response for a statin.
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound, Simvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate in each well or cuvette.
-
Add the test compound (this compound or Simvastatin at various concentrations) or vehicle control to the respective wells.
-
Pre-incubate the plate/cuvettes at 37°C for a short period.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.
-
Immediately begin kinetic measurements of absorbance at 340 nm every 20-30 seconds for 10-15 minutes.[6]
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vivo Hypercholesterolemia Animal Model and Efficacy Study
The rabbit is a well-established model for inducing hypercholesterolemia and testing the efficacy of lipid-lowering agents.[7][8]
Animals:
-
Male New Zealand White rabbits
Induction of Hypercholesterolemia:
-
Acclimatize the rabbits for at least one week with a standard chow diet.
-
Induce hypercholesterolemia by feeding a high-cholesterol diet (HCD), for example, a diet supplemented with 0.5-1% cholesterol, for a period of 4-8 weeks.[7][9][10]
-
Monitor serum lipid levels (Total Cholesterol, LDL-C, HDL-C, and Triglycerides) to confirm the development of hypercholesterolemia.
Drug Administration and Monitoring:
-
Divide the hypercholesterolemic rabbits into treatment groups: Vehicle control, Simvastatin (positive control), and this compound (at various doses).
-
Administer the compounds orally once daily for a specified period (e.g., 4-8 weeks).
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor changes in the serum lipid profile.
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, aorta) for further analysis (e.g., histopathology, gene expression).
Data Analysis:
-
Compare the percentage change in lipid parameters from baseline among the different treatment groups to evaluate the in vivo efficacy of this compound relative to Simvastatin.
Conclusion
While direct experimental evidence for the in vitro and in vivo activity of this compound is currently lacking in the scientific literature, its structural similarity to Simvastatin provides a strong rationale for its investigation as a potential HMG-CoA reductase inhibitor. The predicted increase in lipophilicity due to the 2'-ethyl group may alter its pharmacokinetic profile, potentially impacting its efficacy and safety. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound, enabling a thorough comparison with Simvastatin and facilitating the establishment of a robust in vitro to in vivo correlation. Such studies are essential to determine the therapeutic potential of this and other novel statin analogs.
References
- 1. The Impact of Simvastatin on Lipidomic Markers of Cardiovascular Risk in Human Liver Cells Is Secondary to the Modulation of Intracellular Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation on the Effectiveness of High Cholesterol Diet Feeding in Inducing Early and Established Atherosclerotic Lesions in New Zealand White Rabbits [imrpress.com]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Hypercholesterolemia in the rabbit induced by feeding graded amounts of low-level cholesterol. Methodological considerations regarding individual variability in response to dietary cholesterol and development of lesion type - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 2'-Ethyl Simvastatin on HepG2 Cells: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of 2'-Ethyl Simvastatin, a derivative of Simvastatin, on the human liver cancer cell line, HepG2. Due to the limited availability of direct experimental data for this compound in the public domain, this document establishes a baseline by detailing the known cytotoxic profile of the parent compound, Simvastatin. The guide further offers a theoretical comparison for this compound based on its structural properties and the established mechanism of action of statins. This information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Simvastatin
Simvastatin is a widely prescribed lipophilic statin used to lower cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Beyond its lipid-lowering effects, Simvastatin has been shown to exhibit anti-cancer properties, including inducing apoptosis and inhibiting proliferation in various cancer cell lines, including HepG2.[2][3]
This compound is a synthetic derivative of Simvastatin, featuring an ethyl group at the 2' position.[4] As a Mevinolin analog, it is also an inhibitor of HMG-CoA reductase.[5] The addition of the ethyl group is predicted to increase its lipophilicity, which may influence its cellular uptake and cytotoxic potential compared to the parent compound.[4]
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of Simvastatin on HepG2 cells. A comparative table with theoretical properties for this compound is also presented to guide future experimental design.
Table 1: In Vitro Cytotoxicity of Simvastatin on HepG2 Cells
| Compound | Concentration | Exposure Time | Assay | % Cell Viability | IC50 Value | Citation |
| Simvastatin | 2 µM | 72 h | MTT | < 66% | - | [2] |
| Simvastatin | 4 µM | 72 h | MTT | Not Specified | - | [2] |
| Simvastatin | 8 µM | 72 h | MTT | Not Specified | - | [2] |
| Simvastatin | 16 µM | 72 h | MTT | Not Specified | - | [2] |
| Simvastatin | 1 µM - 100 µM | 24 h | MTT | Dose-dependent decrease | Not Specified | [6] |
| Simvastatin | 1 µM - 100 µM | 48 h | MTT | Dose-dependent decrease | Not Specified | [6] |
| Simvastatin | 10 µM | 24 h & 48 h | MTT | Not cytotoxic at this concentration | - | [7] |
| Simvastatin | 0.01 - 1 mg/ml | 24 h | MTT | Dose-dependent decrease | Not Specified | [8] |
Table 2: Comparative Physicochemical and Predicted Biological Properties
| Property | Simvastatin | This compound (Theoretical) |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |
| Log P (Partition Coefficient) | ~4.7 | Predicted to be higher (increased lipophilicity) |
| Primary Mechanism of Action | HMG-CoA Reductase Inhibitor | HMG-CoA Reductase Inhibitor |
| Predicted Cytotoxicity on HepG2 | Experimentally verified | Potentially enhanced due to increased lipophilicity |
Experimental Protocols
Detailed methodologies for standard cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Simvastatin) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).[2][8]
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[13]
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[12]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the untreated and maximum LDH release controls.[11]
Signaling Pathways and Experimental Workflow
Simvastatin-Induced Apoptotic Signaling Pathway in HepG2 Cells
Simvastatin has been shown to induce apoptosis in HepG2 cells through the modulation of several key signaling molecules.[2][3] The diagram below illustrates a known pathway.
Caption: Simvastatin-induced apoptotic pathway in HepG2 cells.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines a logical workflow for comparing the cytotoxicity of this compound to Simvastatin.
Caption: Workflow for comparative cytotoxicity analysis.
Conclusion
The available evidence strongly indicates that Simvastatin exerts a dose- and time-dependent cytotoxic effect on HepG2 cells, primarily through the induction of apoptosis.[2][6] The lipophilic nature of Simvastatin appears to be a key determinant of its cytotoxicity.[6][14]
As a more lipophilic derivative, this compound is hypothesized to exhibit at least comparable, and potentially greater, cytotoxicity towards HepG2 cells. The increased lipophilicity may facilitate enhanced cell membrane penetration, leading to a higher intracellular concentration and more potent inhibition of HMG-CoA reductase and downstream pro-apoptotic effects.
However, this remains a hypothesis pending direct experimental validation. The experimental protocols and workflows provided in this guide offer a robust framework for conducting a head-to-head comparison of the cytotoxic profiles of this compound and Simvastatin on HepG2 cells. Such studies are crucial to elucidate the potential of this compound as a novel anti-cancer agent.
References
- 1. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Simvastatin induces growth inhibition and apoptosis in HepG2 and Huh7 hepatocellular carcinoma cells via upregulation of Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (79902-42-4) for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells [mdpi.com]
- 7. Simvastatin ameliorates oxidative stress levels in HepG2 cells and hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 10. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-Ethyl Simvastatin
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 2'-Ethyl Simvastatin, a derivative of Simvastatin, adherence to proper disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides immediate, procedural, and step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for Simvastatin and its formulations, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be used.[1][2][3]
-
Hand Protection: Use chemical-resistant gloves. Considering double gloving is a good practice.[1][2][3]
-
Body Protection: A work uniform or laboratory coat is necessary. For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be worn to avoid exposed skin surfaces.[1][2][3]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a suitable respirator should be used.
General Disposal Principles
All laboratory personnel should treat waste chemicals, including this compound and its containers, as hazardous waste unless confirmed to be non-hazardous by an authorized safety officer.[4] Hazardous wastes must not be discharged into the sewer system or disposed of in regular trash.[4]
Key Prohibitions:
-
DO NOT dispose of this compound down the sink or drain.[4][5]
-
DO NOT dispose of this compound in regular trash.[5]
-
DO NOT allow the evaporation of chemical waste in a fume hood as a method of disposal.[4]
Step-by-Step Disposal Procedure for this compound
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. For instance, store it separately from acids, bases, and oxidizers.[6]
2. Waste Collection and Container Management:
-
Use a designated and appropriate waste container, preferably made of plastic.[7] The original container can be used if it is in good condition.[6]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Keep the waste container closed at all times, except when adding waste.[4][6][7]
3. Labeling of Waste Containers:
-
Properly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
Do not move waste from the room where it was generated to another room for storage.[7]
-
Ensure the SAA is inspected weekly for any leaks or container deterioration.[6]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent capable of removing the residue).[4]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface or remove all hazardous chemical labels from the container before disposing of it as regular trash.[4]
6. Arranging for Waste Pickup:
-
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[6][7]
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. Specific limits for this compound are not available; therefore, general guidelines for hazardous and acutely toxic wastes should be followed.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time for Partially Filled Containers in SAA | 12 months | [7] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [7] |
As the acute toxicity of this compound is not specified, it is prudent to handle it with high caution and consider the more stringent P-list quantity limits as a conservative measure.
Experimental Protocol: Triple-Rinsing of Empty Containers
This protocol details the methodology for the triple-rinsing of empty containers that previously held this compound.
Objective: To decontaminate an empty chemical container to a level where it can be disposed of as non-hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol, methanol, or another solvent in which Simvastatin derivatives are soluble)
-
Hazardous waste container for the rinseate
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Ensure all PPE is correctly worn.
-
Pour out any remaining liquid or solid this compound from the container into the designated hazardous waste container.
-
Add a small amount of the selected solvent to the empty container, approximately 5-10% of the container's volume.[4]
-
Securely cap the container and swirl or shake it to rinse all interior surfaces thoroughly.
-
Pour the rinseate into the designated hazardous waste container for liquid chemical waste.
-
Repeat the rinsing process (steps 3-5) two more times for a total of three rinses.
-
Allow the container to air dry in a well-ventilated area, such as a fume hood.
-
Once dry, remove or deface all original labels from the container.
-
The container can now be disposed of as regular laboratory glass or plastic waste, depending on its material.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 2'-Ethyl Simvastatin
Disclaimer: No specific Safety Data Sheet (SDS) with detailed quantitative data for 2'-Ethyl Simvastatin is publicly available. The following guidance is based on information for the parent compound, Simvastatin, and general best practices for handling potent Active Pharmaceutical Ingredients (APIs). It is crucial to perform a risk assessment for your specific laboratory conditions and consult with your institution's safety officer. The chemical properties of this compound, such as its predicted higher lipophilicity compared to Simvastatin, may influence its interaction with personal protective equipment (PPE) and should be considered.[1]
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles and skin contact. Therefore, a comprehensive PPE strategy is essential to minimize risk.
1.1. Hand Protection
Handle this compound with compatible chemical-resistant gloves.[2] Nitrile gloves are generally a good choice for handling many chemicals in a laboratory setting.[2] However, the selection of the appropriate glove material depends on the specific solvents used in conjunction with the compound. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation rates. For tasks involving a high risk of splashing or prolonged contact, consider double-gloving with two different materials.[3]
Quantitative Data for Glove Selection (General Guidance)
The following table provides representative breakthrough times for common laboratory solvents with different glove materials. This data is for illustrative purposes only and is not specific to this compound. Always refer to the manufacturer's specific data for the gloves you are using.
| Chemical Name | Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Permeation Rate | Degradation |
| Methanol | Nitrile | 0.12 | > 480 | Low | None |
| Latex | 0.14 | < 10 | High | Severe | |
| Acetonitrile | Nitrile | 0.12 | ~ 30 | Moderate | Slight |
| Butyl Rubber | 0.7 | > 480 | Low | None | |
| Dichloromethane | Nitrile | 0.12 | < 1 | High | Severe |
| Viton | 0.3 | > 480 | Low | None |
Data compiled from various glove manufacturer safety data. Breakthrough times and permeation rates can be affected by factors such as temperature, glove thickness, and movement.[4][5][6][7][8]
1.2. Eye and Face Protection
Wear safety glasses with side shields or chemical safety goggles.[9] If there is a risk of splashing or generating aerosols, a face shield should be worn in addition to safety glasses or goggles.[9]
1.3. Respiratory Protection
For handling small quantities of this compound in a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required. However, if there is a potential for generating dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.[10][11][12] For fine dusts, a respirator with a P100 (or N100 if oil aerosols are not present) particulate filter is recommended.[11][13] A comprehensive respiratory protection program, including fit testing, should be implemented.[14]
1.4. Skin and Body Protection
Wear a lab coat to prevent skin contamination.[15] When handling larger quantities or when there is a significant risk of contamination, consider using disposable coveralls.[15] Ensure that all skin is covered.
Experimental Protocols
2.1. Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
2.2. Protocol for Surface Contamination Monitoring
Regularly monitoring for surface contamination is a crucial step in ensuring a safe laboratory environment when handling potent compounds.[9][16] This can be achieved through wipe sampling and analysis.[17]
Objective: To detect and quantify the presence of this compound on laboratory surfaces.
Materials:
-
Wipe sampling kit (e.g., swabs or filter paper)
-
Wetting solvent (e.g., methanol or a solution recommended by an analytical chemist)
-
Sample vials
-
Personal Protective Equipment (as outlined above)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Identify Sampling Locations: Select areas where contamination is most likely to occur, such as the fume hood sash, balance surfaces, benchtops, and equipment handles.
-
Prepare for Sampling: Don the appropriate PPE. Moisten the wipe with the wetting solvent.
-
Wipe Sampling:
-
For a defined area (e.g., 10 cm x 10 cm), wipe the surface with firm, overlapping strokes in one direction.
-
Fold the wipe with the exposed side inward and wipe the same area again at a 90-degree angle to the first wipe.
-
Fold the wipe again and place it in a labeled sample vial.
-
-
Sample Analysis: Submit the samples to an analytical laboratory for quantitative analysis.
-
Interpretation and Action: Compare the results to any established internal action limits. If contamination is detected, review handling procedures, and enhance cleaning and decontamination protocols.
Operational and Disposal Plans
3.1. Engineering Controls
-
Ventilation: All procedures involving the handling of solid this compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Containment: For weighing potent powders, a ventilated balance enclosure or powder containment hood should be used.[18]
3.2. Spill Response
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection if the spill involves a dry powder.
-
Containment and Cleanup:
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[19]
-
For liquid spills, absorb with a chemically inert absorbent material.
-
Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning agent.
3.3. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations.[3][14]
-
Solid Waste: This includes contaminated gloves, wipes, disposable lab coats, and any unused compound. Place these materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
General Guidance: Do not dispose of this compound down the drain or in the regular trash.[20][21]
Logical Flow for Waste Disposal
References
- 1. This compound (79902-42-4) for sale [vulcanchem.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gloves.com [gloves.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 9. Side-by-Side Comparison of Methods for Environmental Monitoring for Hazardous Drug Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schc.memberclicks.net [schc.memberclicks.net]
- 11. restoredcdc.org [restoredcdc.org]
- 12. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 13. cdc.gov [cdc.gov]
- 14. ashp.org [ashp.org]
- 15. safetyware.com [safetyware.com]
- 16. Best Practices for Monitoring Hazardous Drug Surface Contamination [pharmacypracticenews.com]
- 17. researchgate.net [researchgate.net]
- 18. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 19. How to Choose the Right Sterile Gloves for Pharmaceuticals [droppe.com]
- 20. pfizer.com [pfizer.com]
- 21. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
